3-Ethylaniline-d5
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H11N |
|---|---|
Molecular Weight |
126.21 g/mol |
IUPAC Name |
3-(1,1,2,2,2-pentadeuterioethyl)aniline |
InChI |
InChI=1S/C8H11N/c1-2-7-4-3-5-8(9)6-7/h3-6H,2,9H2,1H3/i1D3,2D2 |
InChI Key |
AMKPQMFZCBTTAT-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C1=CC(=CC=C1)N |
Canonical SMILES |
CCC1=CC(=CC=C1)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties and Structure of 3-(Ethyl-d5)aniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-(Ethyl-d5)aniline. This deuterated aniline analogue is a valuable tool in various research applications, particularly in mechanistic studies, metabolic profiling, and as an internal standard in analytical chemistry. This document summarizes its key physical and spectroscopic properties, offers a detailed, plausible synthetic route, and provides visualizations to aid in understanding its chemical nature.
Chemical Structure and Properties
3-(Ethyl-d5)aniline, with the CAS number 1643538-19-5, is an isotopologue of 3-ethylaniline where the five hydrogen atoms on the ethyl group have been replaced by deuterium.[1] This isotopic labeling provides a significant mass shift, which is instrumental in mass spectrometry-based analytical methods.
Structure
The chemical structure of 3-(Ethyl-d5)aniline is depicted below. The deuteration is specifically on the ethyl substituent at the meta-position of the aniline ring.
Caption: Chemical structure of 3-(Ethyl-d5)aniline.
Physical and Chemical Properties
The physical and chemical properties of 3-(Ethyl-d5)aniline are expected to be very similar to its non-deuterated counterpart, 3-ethylaniline, with the primary difference being its molecular weight. The available data for 3-ethylaniline is summarized in the table below, alongside the predicted values for the deuterated analogue.
| Property | 3-Ethylaniline | 3-(Ethyl-d5)aniline (Predicted) | Reference |
| CAS Number | 587-02-0 | 1643538-19-5 | [2][3] |
| Molecular Formula | C₈H₁₁N | C₈H₆D₅N | [2][3] |
| Molecular Weight | 121.18 g/mol | 126.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [4] |
| Boiling Point | 212 °C | ~212 °C | [4] |
| Melting Point | -8 °C | ~-8 °C | [4] |
| Density | 0.975 g/mL at 25 °C | ~0.975 g/mL at 25 °C | [4] |
| Refractive Index | n20/D 1.555 | ~1.555 | [4] |
Spectroscopic Data
The key difference between 3-ethylaniline and its d5-analogue is evident in their respective spectroscopic data. While experimental spectra for 3-(Ethyl-d5)aniline are not widely available, its expected spectroscopic characteristics can be predicted based on the known spectra of 3-ethylaniline.
Mass Spectrometry
The electron ionization (EI) mass spectrum of 3-ethylaniline shows a molecular ion peak at m/z 121 and a base peak at m/z 106, corresponding to the loss of a methyl group.[2][5] For 3-(Ethyl-d5)aniline, the molecular ion peak is expected to shift to m/z 126. The fragmentation pattern is also expected to change due to the presence of deuterium. The loss of a CD₃ group would result in a fragment at m/z 108.
| Compound | Molecular Ion (M+) | Base Peak | Major Fragments | Reference |
| 3-Ethylaniline | 121 | 106 | 120, 77, 79 | [2][5] |
| 3-(Ethyl-d5)aniline (Predicted) | 126 | 108 | 124, 77, 79 |
NMR Spectroscopy
¹H NMR: In the ¹H NMR spectrum of 3-ethylaniline, the ethyl group gives rise to a triplet at approximately 1.2 ppm (CH₃) and a quartet at around 2.6 ppm (CH₂). The aromatic protons appear in the region of 6.5-7.1 ppm, and the amine protons show a broad singlet around 3.5 ppm. For 3-(Ethyl-d5)aniline, the signals corresponding to the ethyl group will be absent in the ¹H NMR spectrum. The aromatic and amine proton signals are expected to remain largely unchanged.
¹³C NMR: The ¹³C NMR spectrum of 3-ethylaniline shows signals for the two ethyl carbons and the six aromatic carbons. In the spectrum of 3-(Ethyl-d5)aniline, the signals for the deuterated ethyl carbons (CD₂ and CD₃) will likely be broadened and show a characteristic multiplet structure due to C-D coupling. The chemical shifts of the aromatic carbons are not expected to be significantly affected.
Infrared (IR) Spectroscopy
The IR spectrum of 3-ethylaniline displays characteristic N-H stretching vibrations around 3350-3450 cm⁻¹, C-H stretching of the aromatic ring and the ethyl group between 2850 and 3100 cm⁻¹, and C=C stretching of the aromatic ring in the 1450-1600 cm⁻¹ region. For 3-(Ethyl-d5)aniline, the most significant difference will be the appearance of C-D stretching vibrations, which typically occur in the 2100-2250 cm⁻¹ region. The C-H stretching vibrations corresponding to the ethyl group will be absent.
Synthesis of 3-(Ethyl-d5)aniline
A plausible and detailed experimental protocol for the synthesis of 3-(Ethyl-d5)aniline can be adapted from established methods for the synthesis of similar deuterated compounds and the non-deuterated analogue. A common approach involves the reduction of a corresponding deuterated nitrobenzene.
Synthetic Pathway
Caption: A plausible synthetic pathway for 3-(Ethyl-d5)aniline.
Experimental Protocol
Step 1: Deuteration of 3-Nitro-1-ethylbenzene
-
Materials: 3-Nitro-1-ethylbenzene, Deuterium oxide (D₂O, 99.8 atom % D), Platinum(IV) oxide (PtO₂).
-
Procedure:
-
In a high-pressure reaction vessel, combine 3-nitro-1-ethylbenzene (1 equivalent) and a catalytic amount of PtO₂.
-
Add an excess of D₂O to the vessel.
-
Seal the vessel and heat to a temperature of 150-200 °C for 24-48 hours with vigorous stirring. The high temperature and pressure facilitate the H/D exchange on the ethyl group.
-
After cooling to room temperature, carefully vent the vessel.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 3-Nitro-1-(ethyl-d5)benzene.
-
The extent of deuteration can be confirmed by ¹H NMR spectroscopy by observing the disappearance of the ethyl proton signals.
-
Step 2: Reduction of 3-Nitro-1-(ethyl-d5)benzene to 3-(Ethyl-d5)aniline
-
Materials: 3-Nitro-1-(ethyl-d5)benzene, Palladium on carbon (10% Pd/C), Ethanol, Hydrogen gas.
-
Procedure:
-
Dissolve 3-Nitro-1-(ethyl-d5)benzene in ethanol in a hydrogenation flask.
-
Add a catalytic amount of 10% Pd/C to the solution.
-
Connect the flask to a hydrogenation apparatus.
-
Evacuate the flask and purge with hydrogen gas (repeat 3 times).
-
Pressurize the flask with hydrogen gas (typically 1-3 atm) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Once the reaction is complete, carefully vent the hydrogen gas and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Rinse the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to yield crude 3-(Ethyl-d5)aniline.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.
-
Applications in Research and Development
The primary utility of 3-(Ethyl-d5)aniline stems from its isotopic label.
-
Internal Standard: In quantitative mass spectrometry-based bioanalytical assays, 3-(Ethyl-d5)aniline can serve as an ideal internal standard for the quantification of 3-ethylaniline or its metabolites. Its similar chemical behavior and distinct mass allow for accurate correction of matrix effects and variations in sample processing.
-
Metabolic Studies: Deuterium labeling is a powerful technique for tracing the metabolic fate of molecules. By administering 3-(Ethyl-d5)aniline, researchers can track its biotransformation and identify its metabolites using mass spectrometry. The deuterium label helps to distinguish the compound and its metabolites from endogenous molecules.
-
Mechanistic Studies: The kinetic isotope effect (KIE) associated with the cleavage of C-D bonds versus C-H bonds can provide valuable insights into reaction mechanisms. By comparing the reaction rates of 3-(Ethyl-d5)aniline and 3-ethylaniline, the involvement of the ethyl group in the rate-determining step of a chemical reaction can be elucidated.
Safety and Handling
3-(Ethyl-d5)aniline should be handled with the same precautions as its non-deuterated analogue. 3-Ethylaniline is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure. It is also suspected of causing genetic defects and cancer. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Disclaimer: The information provided in this technical guide is for research and informational purposes only. The predicted spectroscopic data and the experimental protocol are based on established chemical principles and data from analogous compounds. Experimental validation is recommended for any specific application. Always consult the Safety Data Sheet (SDS) before handling any chemical.
References
In-Depth Technical Guide: 3-Ethylaniline and its Deuterated Analog, 3-Ethylaniline-d5
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development, providing detailed information on 3-Ethylaniline and its deuterated form, 3-Ethylaniline-d5. This document covers key chemical data, experimental protocols for synthesis, and insights into its application in drug discovery, particularly as a scaffold for carbonic anhydrase inhibitors.
Chemical and Physical Data
While a specific commercial source and CAS number for this compound were not identified, this guide provides data for the parent compound, 3-Ethylaniline, and calculated values for its d5 isotopologue, assuming deuteration on the aromatic ring. This is a common labeling pattern for internal standards in metabolic studies. Aniline-2,3,4,5,6-d5 is a commercially available compound, suggesting that deuteration of the aniline ring is a feasible strategy.[1]
| Property | 3-Ethylaniline | This compound (projected) |
| CAS Number | 587-02-0[2][3][4][5] | Not available |
| Molecular Formula | C₈H₁₁N[2][3][5] | C₈H₆D₅N |
| Molecular Weight | 121.18 g/mol [2][3][4][5] | ~126.21 g/mol |
| IUPAC Name | 3-ethylaniline[5] | 3-ethylaniline-2,4,5,6-d5 (assuming deuteration on the ring) |
| Synonyms | m-Ethylaniline, 3-Ethylbenzenamine[3][5] | m-Ethylaniline-d5 |
Experimental Protocols
Synthesis of 3-Ethylaniline from Benzene
The synthesis of 3-Ethylaniline from benzene is a multi-step process involving several key organic reactions.[6][7][8][9]
Step 1: Friedel-Crafts Acylation Benzene is first acylated with acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to form acetophenone.
-
Reagents : Benzene, Acetyl chloride (CH₃COCl), Aluminum chloride (AlCl₃)
-
Procedure :
-
To a stirred solution of anhydrous aluminum chloride in an inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add acetyl chloride dropwise at 0 °C.
-
Add benzene to the mixture and allow the reaction to warm to room temperature.
-
Stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by carefully pouring it over crushed ice and hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield acetophenone.
-
Step 2: Nitration Acetophenone is then nitrated to introduce a nitro group at the meta position, yielding 3-nitroacetophenone.
-
Reagents : Acetophenone, Nitric acid (HNO₃), Sulfuric acid (H₂SO₄)
-
Procedure :
-
Add acetophenone to a cooled mixture of concentrated nitric acid and sulfuric acid at 0 °C.
-
Maintain the temperature while stirring for a few hours.
-
Pour the reaction mixture onto crushed ice to precipitate the product.
-
Filter the solid, wash with cold water, and recrystallize from ethanol to obtain 3-nitroacetophenone.
-
Step 3: Reduction The final step involves the reduction of both the nitro and keto groups of 3-nitroacetophenone to an amino and an ethyl group, respectively, to yield 3-ethylaniline.
-
Reagents : 3-nitroacetophenone, Palladium on carbon (Pd/C), Hydrogen gas (H₂) or a hydrogen donor.
-
Procedure :
-
Dissolve 3-nitroacetophenone in a suitable solvent like ethanol.
-
Add a catalytic amount of 10% Pd/C.
-
Subject the mixture to hydrogenation in a Parr apparatus under a hydrogen atmosphere.
-
After the reaction is complete, filter the catalyst and concentrate the solvent to obtain 3-ethylaniline.
-
Proposed Deuteration of 3-Ethylaniline
A general and cost-effective method for the regioselective deuteration of anilines involves the use of deuterium oxide (D₂O) and an acid catalyst.[10] This method can be adapted for the synthesis of this compound.
-
Reagents : 3-Ethylaniline, Deuterium oxide (D₂O), Concentrated Hydrochloric acid (HCl)
-
Procedure :
-
In a sealed vessel, dissolve 3-Ethylaniline in D₂O.
-
Add one equivalent of concentrated HCl.
-
Heat the mixture under microwave irradiation or conventional heating. The reaction time and temperature will need to be optimized.
-
After cooling, neutralize the reaction mixture with a base (e.g., NaHCO₃).
-
Extract the product with an organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure to yield this compound. The degree of deuteration should be confirmed by mass spectrometry and NMR.
-
Application in Drug Development: Carbonic Anhydrase Inhibition
Recent research has highlighted the potential of 3-ethylaniline derivatives as inhibitors of carbonic anhydrase II (CA-II), an enzyme implicated in various diseases, including cancer.[11][12][13] A study on 3-ethylaniline hybrid imino-thiazolidinones demonstrated that these compounds can act as potent CA-II inhibitors.[11][12]
The inhibitory mechanism involves the interaction of the compound with the zinc ion in the active site of the enzyme.[13] Pharmacophore modeling has been used to identify the key structural features required for potent inhibition.[11][12]
The development of a pharmacophore model for these inhibitors revealed several key features essential for their activity. These include hydrogen bond donors and acceptors, aromatic rings, and hydrophobic groups.[14] The 3-ethylphenyl group serves as a lipophilic component that can engage in hydrophobic interactions within the active site of the enzyme.[11] This understanding of the structure-activity relationship can guide the design of more potent and selective CA-II inhibitors for therapeutic applications.
References
- 1. Aniline-2,3,4,5,6-d5 | ZEOTOPE [zeotope.com]
- 2. scbt.com [scbt.com]
- 3. Aniline, 3-ethyl- [webbook.nist.gov]
- 4. 3-エチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. quora.com [quora.com]
- 7. Solved How do you create a 3-ethylaniline from a benzene | Chegg.com [chegg.com]
- 8. Solved The synthesis of 3-ethylaniline from benzene The | Chegg.com [chegg.com]
- 9. quora.com [quora.com]
- 10. A simple, cost-effective method for the regioselective deuteration of anilines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer [mdpi.com]
- 13. Design, Synthesis, Kinetic Analysis and Pharmacophore-Directed Discovery of 3-Ethylaniline Hybrid Imino-Thiazolidinone as Potential Inhibitor of Carbonic Anhydrase II: An Emerging Biological Target for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An Insight into the Structural Requirements and Pharmacophore Identification of Carbonic Anhydrase Inhibitors to Combat Oxidative Stress at High Altitudes: An In-Silico Approach - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Synthesis and Purification of 3-Ethylaniline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a feasible synthetic pathway and detailed purification protocol for 3-Ethylaniline-d5. The methodologies presented are based on established chemical principles and analogous reactions, tailored for the introduction of deuterium at the ethyl group. Quantitative data is summarized for clarity, and a detailed experimental workflow is provided.
Overview of Synthetic Strategy
The synthesis of this compound can be efficiently achieved through the reduction of the commercially available starting material, 3-aminoacetophenone. This approach localizes the deuterium incorporation to the final step, which is often more efficient and cost-effective. Two primary reduction methods are presented: the deuterated Wolff-Kishner reduction and the deuterated Clemmensen reduction. Both methods are effective at reducing a ketone to a methylene group, and with the use of deuterated reagents, can install the deuterium atoms on the newly formed ethyl group.
Signaling Pathway of the Synthesis
Caption: Synthetic pathway for this compound.
Experimental Protocols
Method A: Deuterated Wolff-Kishner Reduction
This method is performed under basic conditions and is suitable for substrates that are sensitive to strong acids. The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base in a high-boiling point solvent. The use of deuterated hydrazine and a deuterated solvent ensures high levels of deuterium incorporation.
Step 1: Synthesis of Crude this compound
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.
-
Reagent Addition: The flask is charged with 3-aminoacetophenone (13.5 g, 0.1 mol), diethylene glycol-d6 (100 mL), and deuterated hydrazine hydrate (N₂D₄·D₂O, 15 mL, ~0.3 mol).
-
Hydrazone Formation: The mixture is heated to 120-130°C for 2 hours to form the hydrazone intermediate. Water and excess hydrazine are distilled off.
-
Reduction: After cooling slightly, potassium hydroxide pellets (17 g, 0.3 mol) are carefully added. The mixture is then heated to 190-200°C, and reflux is maintained for 4-6 hours, or until nitrogen evolution ceases.
-
Work-up: The reaction mixture is cooled to room temperature and diluted with 200 mL of D₂O. The aqueous solution is extracted with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude this compound.
Method B: Deuterated Clemmensen Reduction
This method is performed under strongly acidic conditions and is particularly effective for aryl-alkyl ketones.[1][2] The reaction uses a zinc amalgam and deuterated hydrochloric acid.
Step 1: Preparation of Zinc Amalgam
-
In a 500 mL flask, zinc powder (50 g) is washed with 5% DCl in D₂O to remove surface oxides.
-
The zinc is then treated with a solution of mercuric chloride (5 g) in D₂O (75 mL) with vigorous shaking for 5 minutes. The aqueous solution is decanted.
Step 2: Synthesis of Crude this compound
-
Apparatus Setup: A 500 mL round-bottom flask is fitted with a reflux condenser.
-
Reagent Addition: The freshly prepared zinc amalgam, D₂O (75 mL), concentrated DCl (37% in D₂O, 100 mL), toluene (50 mL), and 3-aminoacetophenone (13.5 g, 0.1 mol) are added to the flask.
-
Reduction: The mixture is heated to reflux with vigorous stirring for 8-12 hours. Additional portions of DCl (3 x 10 mL) may be added during the reflux period.
-
Work-up: After cooling, the mixture is decanted from the remaining zinc. The aqueous layer is separated and extracted with diethyl ether (2 x 50 mL). The combined organic layers (toluene and ether extracts) are washed with saturated sodium bicarbonate solution and then with water. The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product.
Purification Protocol
The crude this compound obtained from either synthetic route can be purified using a two-step process involving acid-base extraction followed by vacuum distillation.[3][4]
Step 1: Acid-Base Extraction
-
The crude product is dissolved in diethyl ether (150 mL).
-
The ether solution is transferred to a separatory funnel and extracted with 1 M hydrochloric acid (3 x 50 mL). The basic aniline will move to the aqueous layer as its hydrochloride salt.
-
The combined aqueous layers are washed with diethyl ether (50 mL) to remove any neutral impurities.
-
The aqueous layer is then cooled in an ice bath and made basic (pH > 10) by the slow addition of 4 M sodium hydroxide solution.
-
The liberated this compound is extracted back into diethyl ether (3 x 75 mL).
-
The combined organic extracts are washed with brine (50 mL), dried over anhydrous potassium carbonate, and filtered.
Step 2: Vacuum Distillation
-
The solvent is removed from the dried organic solution under reduced pressure.
-
The resulting oil is purified by vacuum distillation.[4][5] The fraction boiling at approximately 95-97°C at 10 mmHg is collected to yield pure this compound.
Data Presentation
Reagents and Reaction Conditions
| Parameter | Method A: Wolff-Kishner | Method B: Clemmensen |
| Starting Material | 3-Aminoacetophenone | 3-Aminoacetophenone |
| Key Reagents | N₂D₄·D₂O, KOH, Diethylene glycol-d6 | Zn(Hg), DCl (37% in D₂O) |
| Solvent | Diethylene glycol-d6 | Toluene, D₂O |
| Temperature | 190-200°C | Reflux (~100°C) |
| Reaction Time | 4-6 hours | 8-12 hours |
Expected Yield and Purity
| Parameter | Expected Value | Analysis Method |
| Crude Yield | 75-85% | Gravimetric |
| Purified Yield | 60-70% | Gravimetric |
| Chemical Purity | >98% | GC-MS |
| Deuterium Incorporation | >95% (on ethyl group) | ¹H NMR, Mass Spectrometry |
Visualization of Experimental Workflow
Caption: Detailed workflow for this compound synthesis.
References
- 1. Clemmensen reduction - Wikipedia [en.wikipedia.org]
- 2. annamalaiuniversity.ac.in [annamalaiuniversity.ac.in]
- 3. community.wvu.edu [community.wvu.edu]
- 4. texiumchem.com [texiumchem.com]
- 5. US3397118A - Purification of chloroanilines by vacuum distillation with a chromate - Google Patents [patents.google.com]
Commercial Suppliers of 3-Ethylaniline-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the commercial availability of the 3-Ethylaniline-d5 analytical standard. This deuterated internal standard is a critical tool for sensitive and accurate quantitative analysis of 3-ethylaniline in various matrices, particularly in biomedical and environmental research. This document outlines a key commercial supplier, provides a generalized experimental protocol for its use in Liquid Chromatography-Mass Spectrometry (LC-MS), and presents a visual workflow for analytical quantification.
Introduction to Deuterated Internal Standards
Deuterated compounds are stable, non-radioactive isotopologues of analytical targets where one or more hydrogen atoms have been replaced by deuterium. In quantitative mass spectrometry, deuterated internal standards are considered the gold standard. They exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, meaning they co-elute chromatographically and show similar ionization efficiency. This allows for precise correction of variations that can occur during sample preparation and analysis, such as extraction losses and matrix effects, leading to highly accurate and reproducible quantification.
Commercial Supplier of this compound
A key commercial supplier of the this compound analytical standard has been identified. The following table summarizes the available product information. Researchers are advised to contact the supplier directly for the most current pricing, availability, and to request a lot-specific Certificate of Analysis (CoA) for detailed purity and isotopic enrichment data.
| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight |
| MedchemExpress | This compound | HY-W010482-S-d5 | 1643538-19-5 | C₈H₆D₅N | 126.21 |
Note: A detailed Certificate of Analysis with specific purity and isotopic enrichment values was not publicly available at the time of this guide's compilation. Researchers should always request a lot-specific CoA from the supplier.
Generalized Experimental Protocol for Quantitative Analysis using LC-MS/MS
The following is a generalized protocol for the quantification of 3-ethylaniline in a biological matrix (e.g., plasma or urine) using this compound as an internal standard. This protocol should be optimized and validated for the specific application and matrix.
1. Materials and Reagents
-
3-Ethylaniline analytical standard
-
This compound internal standard
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or other appropriate mobile phase modifier)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
-
Calibrated pipettes and laboratory glassware
2. Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 3-ethylaniline and this compound in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions of 3-ethylaniline by serial dilution of the primary stock solution with a 50:50 methanol:water mixture to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
3. Sample Preparation
-
Spiking: To an aliquot of the biological matrix (e.g., 100 µL of plasma), add a known volume of the internal standard working solution (e.g., 10 µL of 100 ng/mL this compound). For calibration curve samples, add the corresponding 3-ethylaniline working standard.
-
Extraction/Cleanup:
-
Protein Precipitation: Add a volume of cold acetonitrile (e.g., 300 µL), vortex, and centrifuge to pellet the precipitated proteins. Transfer the supernatant for analysis.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the sample, wash with a suitable solvent to remove interferences, and elute the analyte and internal standard with an appropriate elution solvent.
-
-
Evaporation and Reconstitution: Evaporate the supernatant or eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase (e.g., 100 µL).
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) Conditions:
-
Column: A C18 reverse-phase column is typically suitable for this type of analysis.
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is a common starting point.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.3-0.5 mL/min).
-
Injection Volume: Typically 5-10 µL.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Ethylaniline: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
This compound: Determine the precursor ion (e.g., [M+H]⁺, which will be +5 Da higher than the non-deuterated analyte) and a corresponding product ion.
-
-
Optimize MS parameters such as collision energy and declustering potential for each transition.
-
5. Data Analysis
-
Integrate the peak areas for both the analyte and the internal standard for each sample and standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the 3-ethylaniline standards.
-
Determine the concentration of 3-ethylaniline in the unknown samples by interpolating their peak area ratios from the calibration curve.
Workflow for Quantitative Analysis using a Deuterated Internal Standard
The following diagram illustrates the general workflow for a quantitative analytical method using a deuterated internal standard, from sample preparation to final concentration determination.
Logical Relationship for Accurate Quantification
The core principle of using a deuterated internal standard is based on the consistent ratio of the analyte to the internal standard, which corrects for variations during the analytical process.
A Technical Guide to the Physical and Chemical Characteristics of Deuterated 3-Ethylaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physical and chemical characteristics of deuterated 3-ethylaniline. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other advanced chemical applications. This document details the effects of deuterium substitution on the molecule's properties, outlines relevant experimental protocols, and explores the significance of these changes in a scientific context.
Introduction to Deuterated 3-Ethylaniline
3-Ethylaniline (C8H11N) is an aromatic amine used as an intermediate in the synthesis of dyes, pigments, and other complex organic molecules.[1] The process of deuteration, where one or more hydrogen atoms are replaced by their heavier isotope, deuterium, can significantly alter the compound's properties without changing its fundamental chemical structure.[2][3] This substitution is of particular interest in drug development, as it can modify a molecule's metabolic profile, potentially enhancing its therapeutic efficacy and safety.[2][4][5] The primary mechanism behind these changes is the kinetic isotope effect (KIE), where the stronger carbon-deuterium (C-D) bond slows down metabolic reactions involving C-H bond cleavage.[3][5]
Core Physical and Chemical Properties
The introduction of deuterium into the 3-ethylaniline structure results in subtle but measurable changes to its physical properties. These differences are primarily due to the increased mass of deuterium compared to protium (hydrogen).
| Property | 3-Ethylaniline (Non-deuterated) | Deuterated 3-Ethylaniline (Anticipated) |
| Molecular Formula | C8H11N[6][7][8] | C8H(11-x)DxN |
| Molecular Weight | 121.18 g/mol [6][7][8][9] | > 121.18 g/mol (dependent on deuteration level) |
| Boiling Point | 212 °C[9][10] | Slightly higher than 212 °C |
| Melting Point | -8 °C[9][10] | Slightly different from -8 °C |
| Density | 0.975 g/mL at 25 °C[9][10] | Slightly higher than 0.975 g/mL |
| Refractive Index (n20/D) | 1.555[9] | Minor deviation from 1.555 |
| Basicity | pKa ~4.7 (typical for anilines) | Slightly increased basicity[5] |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the successful incorporation of deuterium and for characterizing the resulting molecule.
-
Mass Spectrometry (MS): The most direct evidence of deuteration is an increase in the molecular ion peak (M+) in the mass spectrum, corresponding to the number of deuterium atoms incorporated.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Deuterated positions will show a disappearance or significant reduction in the intensity of the corresponding proton signals.[11]
-
²H NMR: The presence and location of deuterium can be directly observed.
-
¹³C NMR: Carbon atoms bonded to deuterium will exhibit a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift.
-
-
Infrared (IR) Spectroscopy: The C-H stretching vibrations, typically observed in the 2800-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at a lower frequency (approximately 2100-2200 cm⁻¹) due to the heavier mass of deuterium.[7]
The Kinetic Isotope Effect and Its Implications
The primary chemical distinction of deuterated compounds lies in the kinetic isotope effect (KIE). The C-D bond is stronger and vibrates at a lower frequency than the C-H bond.[3] Consequently, reactions that involve the cleavage of a C-H bond will proceed more slowly if that hydrogen is replaced with deuterium.
In the context of drug development, this effect is highly significant. Many drug molecules are metabolized by enzymes, such as Cytochrome P450, in reactions that involve the breaking of C-H bonds.[5] By strategically placing deuterium at these metabolic "soft spots," the rate of metabolism can be reduced.[2]
Potential benefits include:
-
Improved Metabolic Stability: Slower metabolism can lead to a longer drug half-life.[4][5]
-
Reduced Toxic Metabolites: Deuteration can prevent the formation of harmful metabolic byproducts.[5]
-
Enhanced Efficacy: A longer half-life may lead to more consistent therapeutic levels of the drug, potentially allowing for lower or less frequent dosing.[2][4]
Experimental Protocols
Synthesis of Deuterated Arylamines via H/D Exchange
A common method for deuterating arylamines is through hydrogen-deuterium (H/D) exchange, often catalyzed by metals in the presence of a deuterium source like D₂O.[12]
Objective: To replace aromatic and amine protons on 3-ethylaniline with deuterium.
Materials:
-
3-Ethylaniline
-
Deuterium oxide (D₂O, heavy water)
-
Platinum on carbon (Pt/C) catalyst
-
Palladium on carbon (Pd/C) catalyst[12]
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent
-
Sodium sulfate (Na₂SO₄) for drying
-
Celite for filtration
Procedure:
-
In a reaction vessel suitable for heating, combine 3-ethylaniline, D₂O, Pt/C, and Pd/C catalysts.[12]
-
Heat the reaction mixture (e.g., to 80 °C) and allow it to stir for a predetermined time to facilitate the H/D exchange. The reaction progress can be monitored by taking small aliquots and analyzing them via NMR or MS.
-
After cooling the mixture to room temperature, add an organic solvent like dichloromethane to dissolve the product.[12]
-
Filter the mixture through a pad of Celite to remove the solid catalysts. Wash the catalyst pad with additional solvent to ensure complete recovery of the product.[12]
-
Perform a liquid-liquid extraction if necessary to separate the organic phase from the aqueous (D₂O) phase.
-
Dry the combined organic layers over anhydrous sodium sulfate.[12]
-
Filter off the drying agent and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield the deuterated 3-ethylaniline.[12]
-
Purify the product further if necessary, for example, by recrystallization or chromatography.
Analytical Characterization
Objective: To confirm the identity, purity, and extent of deuteration of the synthesized product.
Methodologies:
-
NMR Spectroscopy: As described in Section 3, ¹H, ²H, and ¹³C NMR are used to confirm the positions and extent of deuterium incorporation.
-
Mass Spectrometry: High-resolution mass spectrometry is employed to determine the exact mass and isotopic distribution of the deuterated product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques are used to assess the purity of the final compound.
-
Infrared (IR) Spectroscopy: Used to confirm the presence of C-D bonds through their characteristic vibrational frequencies.[7]
Conclusion
Deuterated 3-ethylaniline represents more than a simple isotopic variant of its parent compound. The substitution of hydrogen with deuterium imparts unique physical and chemical characteristics, most notably a significant kinetic isotope effect that slows C-H bond cleavage. This property makes it a valuable tool for researchers in mechanistic studies and a compound of high interest for drug development professionals seeking to improve the metabolic stability and pharmacokinetic profiles of new chemical entities. The synthesis and analytical protocols outlined in this guide provide a foundational framework for the practical application and study of this important deuterated molecule.
References
- 1. nbinno.com [nbinno.com]
- 2. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 5. Recent Updates on the Development of Deuterium-Containing Drugs for the Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Aniline, 3-ethyl- [webbook.nist.gov]
- 8. Aniline, 3-ethyl- [webbook.nist.gov]
- 9. 3-乙基苯胺 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 11. 3-ETHYLANILINE(587-02-0) 1H NMR [m.chemicalbook.com]
- 12. Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Isotopic Purity and Enrichment of 3-Ethylaniline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for determining the isotopic purity and enrichment of 3-Ethylaniline-d5. This deuterated analog of 3-Ethylaniline is a valuable tool in various research and development applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in mass spectrometry-based quantification.
Understanding Isotopic Purity and Enrichment
Isotopic Purity refers to the percentage of a compound that contains the desired isotopic label. In the case of this compound, it is the proportion of molecules that are fully deuterated at the five specified positions on the ethyl group.
Isotopic Enrichment is the mole fraction of the specific isotope at a given atomic position, expressed as a percentage. For this compound, this would refer to the percentage of deuterium atoms at each of the five labeled positions on the ethyl group.
It is crucial for researchers to accurately determine these parameters as they directly impact the reliability and interpretation of experimental results.
Synthesis of this compound
While specific supplier-provided synthesis protocols for this compound are not publicly available, a common synthetic approach for deuterating the ethyl group of anilines involves the use of deuterated reagents. A plausible synthetic pathway is outlined below.
Caption: General Synthetic Pathway for this compound.
Data Presentation: Isotopic Purity and Enrichment
The following table summarizes the expected quantitative data for a typical batch of this compound. Please note that these are representative values and actual data may vary between batches and suppliers.
| Parameter | Value | Method of Determination |
| Chemical Purity | >98% | HPLC, GC-MS |
| Isotopic Purity (d5) | ≥98% | Mass Spectrometry |
| Isotopic Enrichment (per D) | ≥99 atom % D | Mass Spectrometry, NMR |
| d0 Content | <0.5% | Mass Spectrometry |
| d1-d4 Content | <1.5% | Mass Spectrometry |
Experimental Protocols for Isotopic Analysis
The determination of isotopic purity and enrichment of this compound relies primarily on two analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Mass Spectrometry for Isotopic Purity and Enrichment
High-resolution mass spectrometry (HR-MS) is the preferred method for determining the isotopic distribution and purity of deuterated compounds.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Instrumentation: Utilize a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., electrospray ionization - ESI).
-
Data Acquisition: Acquire the full scan mass spectrum of the sample in positive ion mode. The protonated molecule [M+H]+ will be observed.
-
Data Analysis:
-
Identify the monoisotopic peak of the fully deuterated species (d5).
-
Identify and integrate the peak areas of the non-deuterated (d0) and partially deuterated (d1-d4) species.
-
Calculate the isotopic purity by dividing the peak area of the d5 species by the sum of the peak areas of all isotopic species (d0 to d5).
-
Isotopic enrichment can be estimated from the relative intensities of the isotopic peaks.
-
Caption: Workflow for Isotopic Purity Analysis by Mass Spectrometry.
NMR Spectroscopy for Positional Integrity and Enrichment
¹H and ²H NMR spectroscopy are powerful tools to confirm the positions of deuterium labeling and to provide an independent measure of isotopic enrichment.
Methodology:
-
Sample Preparation: Dissolve a precise amount of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6).
-
¹H NMR Analysis:
-
Acquire a standard proton NMR spectrum.
-
The absence or significant reduction of signals corresponding to the ethyl group protons confirms successful deuteration at these positions.
-
Residual proton signals can be integrated relative to a known internal standard or a non-deuterated portion of the molecule (e.g., aromatic protons) to quantify the level of deuteration.
-
-
²H NMR Analysis:
-
Acquire a deuterium NMR spectrum.
-
The presence of a signal at the chemical shift corresponding to the ethyl group confirms the location of the deuterium labels.
-
Logical Relationship of Quality Control
The overall quality control of this compound involves a logical flow from synthesis to final analysis, ensuring a high-quality product for research applications.
Technical Guide: Solubility Profile of 3-Ethylaniline-d5 in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Ethylaniline-d5, a deuterated isotopologue of 3-Ethylaniline. While specific quantitative solubility data for this compound is not extensively available in public literature, this document extrapolates its expected solubility based on the known properties of 3-Ethylaniline. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents, a critical parameter in drug discovery, process chemistry, and analytical method development.
Introduction
This compound is a stable, isotopically labeled form of 3-Ethylaniline, where five hydrogen atoms on the ethyl group have been replaced with deuterium. Such deuterated compounds are invaluable tools in pharmaceutical research, particularly in metabolic studies, pharmacokinetic analyses, and as internal standards for quantitative bioanalysis by mass spectrometry. The solubility of a compound is a fundamental physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and handling.[1][2] Understanding the solubility of this compound in different organic solvents is therefore essential for its effective application in research and development.
This guide outlines the expected solubility of this compound and provides a robust experimental framework for its empirical determination.
Physicochemical Properties of 3-Ethylaniline
The solubility of a compound is governed by its molecular structure, polarity, and the nature of the solvent. 3-Ethylaniline is an aromatic amine with a nonpolar ethyl group and a polar amine group attached to a benzene ring.[3] This amphiphilic nature dictates its solubility in a range of solvents. The deuteration in this compound is not expected to significantly alter its solubility compared to the non-deuterated form.
Table 1: Physicochemical Properties of 3-Ethylaniline
| Property | Value |
| Molecular Formula | C8H11N |
| Molecular Weight | 121.18 g/mol [3] |
| Boiling Point | 212 °C[4] |
| Melting Point | -8 °C[4] |
| Density | 0.975 g/mL at 25 °C[4] |
| Appearance | Colorless to slightly yellow liquid[5] |
Expected Solubility of this compound
Based on the principle of "like dissolves like," the solubility of this compound can be predicted in various organic solvents. The presence of the aromatic ring and the ethyl group suggests solubility in nonpolar and weakly polar solvents, while the amine group allows for hydrogen bonding and solubility in polar protic solvents.
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The amine group can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | Soluble | The polarity of these solvents can solvate the polar amine group. |
| Nonpolar Aromatic | Toluene, Benzene | Soluble | The aromatic ring of this compound interacts favorably with the aromatic solvents. |
| Nonpolar Aliphatic | Hexane, Cyclohexane | Sparingly Soluble to Insoluble | The overall polarity of this compound is likely too high for significant solubility in nonpolar aliphatic solvents. |
| Chlorinated Solvents | Dichloromethane, Chloroform | Soluble | These solvents have an intermediate polarity that can accommodate both the polar and nonpolar parts of the molecule. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Soluble | Ethers can act as hydrogen bond acceptors for the amine group. |
Experimental Protocol for Solubility Determination
To obtain quantitative solubility data, a standardized experimental protocol is necessary. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[2][6]
Materials and Equipment
-
This compound
-
Selected organic solvents (analytical grade)
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Mass Spectrometer (MS) detector, or a UV-Vis spectrophotometer.[1][7]
Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The excess solid should be visually present.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials on an orbital shaker in a constant temperature bath (e.g., 25 °C).
-
Shake the vials for a sufficient period to reach equilibrium (typically 24 to 72 hours). The concentration of the dissolved solute in the solvent should reach a constant value.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.
-
For finely suspended particles, centrifuge the vials to facilitate separation.
-
-
Sample Preparation for Analysis:
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the withdrawn aliquot through a syringe filter to remove any remaining undissolved microparticles.
-
Dilute the filtered aliquot with a known volume of a suitable solvent to a concentration within the analytical instrument's linear range.
-
-
Quantification:
-
Analyze the diluted samples using a calibrated analytical method (e.g., HPLC-UV, HPLC-MS, or UV-Vis spectroscopy).
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility of this compound in that solvent at the specified temperature.
-
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the shake-flask method for determining solubility.
Caption: A flowchart of the shake-flask method for solubility determination.
Conclusion
References
- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 2. diposit.ub.edu [diposit.ub.edu]
- 3. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 5. chembk.com [chembk.com]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. solubilityofthings.com [solubilityofthings.com]
A Technical Guide to the Storage and Stability of 3-Ethylaniline-d5 Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylaniline-d5, a deuterated isotopologue of 3-Ethylaniline, is a valuable compound in various research and development applications, including its use as an internal standard in mass spectrometry-based bioanalytical methods. The accuracy and reliability of experimental results using this compound are directly dependent on its stability. This technical guide provides a comprehensive overview of the recommended storage conditions and a framework for assessing the stability of this compound solutions.
Recommended Storage and Handling
Based on the Safety Data Sheets (SDS) for 3-Ethylaniline, the following storage and handling procedures are recommended to minimize degradation. These are considered best practices for this compound as well.
Table 1: Recommended Storage and Handling for 3-Ethylaniline Solutions
| Parameter | Recommendation | Rationale |
| Temperature | Store in a cool, well-ventilated place. Recommended storage at <15°C. | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Store under an inert gas (e.g., argon, nitrogen). | 3-Ethylaniline is air-sensitive and can be prone to oxidation. |
| Light Exposure | Store in a dark place. | Aromatic amines can be susceptible to photolytic degradation. |
| Container | Keep container tightly closed. | Prevents evaporation of the solvent and exposure to air and moisture. |
| Incompatible Materials | Avoid contact with acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1] | These substances can react with and degrade 3-Ethylaniline. |
Stability of Aromatic Amines: A Proxy for this compound
While specific stability data for this compound is unavailable, a study on the stability of other aromatic amines in human urine provides valuable insights into how this class of compounds behaves under different storage conditions.[2][3]
Table 2: Summary of Short- and Long-Term Stability of Aromatic Amines in Solution [2][3]
| Storage Temperature | Duration | Stability Outcome |
| ~20°C | 10 days | Reduced recovery, indicating degradation.[2][3] |
| 4°C | 10 days | Stable.[2][3] |
| 10°C | 10 days | Stable.[2][3] |
| -20°C | 10 days | Stable.[2][3] |
| -70°C | Up to 14 months | Stable.[2][3] |
These findings suggest that solutions of aromatic amines, and likely this compound, are best stored at or below 4°C for short-term use and at -20°C or -70°C for long-term storage to prevent degradation.[2][3]
Experimental Protocol for Stability Assessment
The following is a proposed experimental protocol for determining the stability of this compound solutions. This protocol is based on established guidelines for stability testing of pharmaceutical substances.[4][5][6]
Objective
To evaluate the stability of this compound in a specific solvent under various storage conditions (temperature, light exposure) over a defined period.
Materials and Methods
-
Test Substance: this compound solution at a known concentration.
-
Solvent: The solvent in which the stability is to be determined (e.g., methanol, acetonitrile, DMSO).
-
Storage Containers: Amber glass vials with Teflon-lined screw caps.
-
Analytical Instrumentation: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, is recommended.[7]
Experimental Procedure
-
Sample Preparation: Prepare a stock solution of this compound in the desired solvent. Aliquot the solution into multiple amber glass vials.
-
Initial Analysis (T=0): Immediately after preparation, analyze a set of vials to determine the initial concentration and purity of the this compound solution. This will serve as the baseline.
-
Storage Conditions: Store the remaining vials under the following conditions:
-
Long-Term: -20°C, protected from light.
-
Accelerated: 4°C, protected from light.
-
Stressed: Room temperature (~25°C), with one set protected from light and another exposed to ambient light.
-
-
Time Points for Analysis: Analyze the samples at predefined intervals. A suggested schedule is:
-
Accelerated and Stressed: 0, 1 week, 2 weeks, 1 month, 3 months, 6 months.
-
Long-Term: 0, 3 months, 6 months, 12 months, 24 months.
-
-
Analytical Procedure: At each time point, retrieve the vials from their respective storage conditions, allow them to equilibrate to room temperature, and analyze the contents using the validated analytical method.
-
Data Analysis:
-
Quantify the concentration of this compound.
-
Assess the purity of the solution and identify any degradation products.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
A common stability threshold is the time at which the concentration of the analyte drops below 90% of its initial value.
-
Visualizations
Experimental Workflow
The following diagram illustrates the proposed workflow for the stability assessment of this compound solutions.
Caption: Workflow for Stability Assessment of this compound Solutions.
Hypothetical Degradation Pathway
Aromatic amines can undergo degradation through various mechanisms, with oxidation being a common pathway. The following diagram illustrates a hypothetical oxidative degradation pathway for 3-Ethylaniline. The deuterated positions on the ethyl group are not expected to significantly alter this pathway.
Caption: Hypothetical Oxidative Degradation Pathway for 3-Ethylaniline.
Conclusion
Ensuring the stability of this compound solutions is critical for the integrity of research and development studies. While specific stability data for this deuterated compound is not currently published, by following the storage and handling guidelines for the non-deuterated analogue and the general principles for aromatic amines, researchers can minimize the risk of degradation. For critical applications, it is strongly recommended to perform a stability study using a validated analytical method, as outlined in this guide. The provided protocols and visualizations offer a robust framework for establishing the shelf-life and optimal storage conditions for this compound solutions in any given laboratory setting.
References
- 1. fishersci.com [fishersci.com]
- 2. Short- and Long-Term Stability of Aromatic Amines in Human Urine [mdpi.com]
- 3. Short- and Long-Term Stability of Aromatic Amines in Human Urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. ema.europa.eu [ema.europa.eu]
- 6. www3.paho.org [www3.paho.org]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
The Unseen Influence: A Technical Guide to the Natural Abundance of Deuterium and its Impact on 3-Ethylaniline-d5
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural abundance of deuterium and its consequential effects on the physicochemical properties and reactivity of 3-Ethylaniline-d5. Understanding these isotopic effects is paramount for researchers in drug development and various scientific fields where deuterated compounds are increasingly utilized for their unique characteristics. This document summarizes key quantitative data, outlines detailed experimental protocols for the synthesis and analysis of deuterated anilines, and provides visual representations of relevant concepts and workflows.
The Natural Abundance of Deuterium
Deuterium (²H or D), a stable isotope of hydrogen, contains one proton and one neutron in its nucleus. While chemically similar to protium (¹H), its greater mass imparts distinct physical properties to the molecules in which it is incorporated. The natural abundance of deuterium is a fundamental consideration in isotopic labeling and the study of isotope effects.
| Location/Source | Deuterium Abundance (ppm) | Ratio (D:H) |
| Earth's Oceans | ~156 | 1:6420 |
| Temperate Climate Water | ~150 | - |
| Equatorial Water | ~155 | - |
| Northern Canada Water | ~135 | - |
| Water at >3000m Altitude | ~130 | - |
| Jupiter's Atmosphere | ~26 | 1:38,461 |
| Interstellar Space | ~15 | 1:66,667 |
| Primordial (Post-Big Bang) | ~26 | 1:38,461 |
This table summarizes the natural abundance of deuterium in various environments. The data highlights the variability of deuterium concentration depending on the location and historical context of the hydrogen source.
Physicochemical Properties of 3-Ethylaniline and the Predicted Impact of Deuteration
3-Ethylaniline is an aromatic amine with wide applications as a chemical intermediate. The substitution of five hydrogen atoms on the aromatic ring with deuterium to form this compound is expected to alter its physical and chemical properties due to the kinetic isotope effect (KIE).
| Property | 3-Ethylaniline (C₈H₁₁N) | This compound (C₈H₆D₅N) (Predicted) |
| Molecular Weight | 121.18 g/mol [1][2][3] | ~126.21 g/mol |
| Boiling Point | 212 °C[1][3][4] | Slightly higher than 212 °C |
| Melting Point | -8 °C[1][3][4] | Slightly different from -8 °C |
| Density | 0.975 g/mL at 25 °C[1][3][4] | Slightly higher than 0.975 g/mL |
| Refractive Index (n20/D) | 1.555[1][3][4] | Similar to 1.555 |
| C-D vs. C-H Bond Strength | - | Stronger |
| Vibrational Frequency (IR) | C-H stretching ~2900-3100 cm⁻¹ | C-D stretching at lower frequencies |
| Reaction Rate (e.g., Oxidation) | - | Slower due to the Kinetic Isotope Effect |
This table presents the known physical properties of 3-Ethylaniline and the predicted changes upon deuteration to this compound. The predictions are based on established principles of deuterium substitution.
The Kinetic Isotope Effect (KIE)
The primary kinetic isotope effect is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. For deuterated compounds, the stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond leads to a higher activation energy for bond-breaking steps, resulting in a slower reaction rate. This is a critical consideration in drug development, as it can be leveraged to slow down metabolic processes and improve a drug's pharmacokinetic profile.[5]
Experimental Protocols
General Protocol for the Synthesis of this compound via H-D Exchange
This protocol is a general guideline based on methods for deuterating aromatic amines and would require optimization for 3-Ethylaniline.[6][7]
Materials:
-
3-Ethylaniline
-
Deuterated trifluoroacetic acid (CF₃COOD)[7]
-
Anhydrous sodium sulfate or magnesium sulfate
-
Saturated sodium bicarbonate solution
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add 3-Ethylaniline.
-
Add a stoichiometric excess of deuterated trifluoroacetic acid (CF₃COOD), which acts as both the solvent and the deuterium source.[7]
-
The reaction mixture is stirred and heated to reflux for a specified period (e.g., 16-24 hours) to facilitate the hydrogen-deuterium exchange on the aromatic ring.[7]
-
After cooling to room temperature, the reaction mixture is carefully neutralized by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).
-
The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the crude deuterated product.
-
Purification of the this compound can be achieved by column chromatography or distillation.
Analytical Workflow for Characterization
The successful synthesis and the effects of deuteration on this compound can be confirmed using a combination of spectroscopic techniques.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the deuterated compound and to quantify the extent of deuterium incorporation.[8][9][10] The mass spectrum of this compound will show a molecular ion peak at a higher m/z value compared to its non-deuterated counterpart, corresponding to the number of deuterium atoms incorporated.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the aromatic protons will be significantly diminished or absent, confirming their replacement by deuterium.[11][12]
-
²H NMR: A ²H NMR spectrum will show signals corresponding to the incorporated deuterium atoms, providing direct evidence of deuteration.[11][13]
-
¹³C NMR: The ¹³C NMR spectrum will show changes in the splitting patterns of the carbon signals coupled to deuterium (C-D coupling) compared to those coupled to hydrogen (C-H coupling).
Infrared (IR) Spectroscopy: IR spectroscopy can be used to observe the vibrational frequencies of chemical bonds. The C-D stretching vibrations in this compound will appear at a lower frequency (around 2100-2300 cm⁻¹) compared to the C-H stretching vibrations (around 2900-3100 cm⁻¹) of the non-deuterated compound.
Conclusion
The natural abundance of deuterium, though low, provides the basis for the synthesis of isotopically labeled compounds with significant applications in research and development. The substitution of hydrogen with deuterium in 3-Ethylaniline to form this compound is predicted to induce noticeable changes in its physicochemical properties, most notably a decrease in reaction rates due to the kinetic isotope effect. These alterations can be precisely characterized by a suite of analytical techniques. For professionals in drug development, harnessing these isotopic effects offers a powerful strategy to modulate the metabolic fate and therapeutic efficacy of bioactive molecules.
References
- 1. 3-エチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Ethylaniline 98 587-02-0 [sigmaaldrich.com]
- 4. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 5. Synthetic Intermediates for Deuterated Pharmaceuticals | CK Isotopes [ckisotopes.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biopharminternational.com [biopharminternational.com]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Deuterium NMR - Wikipedia [en.wikipedia.org]
- 12. studymind.co.uk [studymind.co.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Note: Quantification of 3-Ethylaniline in Human Plasma and Urine using a Validated LC-MS/MS Method with a Deuterated Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Ethylaniline is an aromatic amine that is utilized in the manufacturing of dyes, pharmaceuticals, and other chemicals.[1][2][3] Human exposure can occur through occupational settings and environmental sources.[1][4] Studies have associated certain alkylanilines, including 3-ethylaniline, with an increased risk of bladder cancer, making the sensitive and selective quantification of this compound in biological matrices a critical need for toxicological and pharmacokinetic studies.[1] This application note details a robust and reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 3-ethylaniline in human plasma and urine, employing 3-ethylaniline-d5 as a stable isotope-labeled internal standard to ensure accuracy and precision.
Principle
The method involves the extraction of 3-ethylaniline and the internal standard, this compound, from biological matrices followed by analysis using LC-MS/MS. The use of a stable isotope-labeled internal standard that co-elutes with the analyte of interest allows for the correction of any variability during sample preparation and analysis, leading to highly reliable quantitative results. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.
Experimental Protocols
Materials and Reagents
-
3-Ethylaniline (≥98% purity)
-
This compound (≥98% purity, isotopic purity ≥99%)
-
LC-MS/MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma and urine (drug-free)
-
Solid Phase Extraction (SPE) cartridges (e.g., Mixed-mode cation exchange)
-
Methyl-tert-butyl ether (MTBE) (HPLC grade)
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Preparation of Standard and Quality Control (QC) Samples
Stock solutions of 3-ethylaniline and this compound are prepared in methanol at a concentration of 1 mg/mL. Working standard solutions are prepared by serially diluting the stock solution with a 50:50 mixture of methanol and water. Calibration standards and quality control samples are prepared by spiking appropriate amounts of the working standard solutions into drug-free human plasma or urine.
Sample Preparation
Two alternative extraction methods are provided: Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).
Solid-Phase Extraction (SPE) Protocol (for Urine)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of water.
-
Equilibration: Equilibrate the cartridge with 2 mL of 100 mM ammonium acetate buffer (pH 6.0).
-
Loading: To 1 mL of urine sample, add the internal standard solution (this compound). Vortex and load the sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of 100 mM ammonium acetate buffer (pH 6.0) followed by 2 mL of methanol.
-
Elution: Elute the analyte and internal standard with 2 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
Liquid-Liquid Extraction (LLE) Protocol (for Plasma)
-
Precipitation: To 500 µL of plasma sample in a polypropylene tube, add the internal standard solution (this compound). Add 1 mL of acetonitrile, vortex for 30 seconds, and centrifuge at 10,000 x g for 5 minutes to precipitate proteins.
-
Extraction: Transfer the supernatant to a clean tube. Add 2 mL of MTBE and vortex for 1 minute.[1][4]
-
Phase Separation: Centrifuge at 5,000 x g for 5 minutes.
-
Evaporation and Reconstitution: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC Column: C18 column (e.g., 50 x 2.1 mm, 3.5 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Gradient:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-5.0 min: 10% B
-
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Ethylaniline | 122.1 | 107.1 | 15 |
| This compound | 127.1 | 112.1 | 15 |
Method Validation
The method was validated according to regulatory guidelines for bioanalytical method validation.
Quantitative Data
Table 1: Calibration Curve and Linearity
| Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Human Plasma | 0.1 - 100 | ≥ 0.995 |
| Human Urine | 0.1 - 100 | ≥ 0.995 |
Table 2: Accuracy and Precision
| Matrix | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| Human Plasma | LLOQ | 0.1 | ≤ 15 | ≤ 15 | 85-115 |
| Low | 0.3 | ≤ 15 | ≤ 15 | 85-115 | |
| Mid | 10 | ≤ 15 | ≤ 15 | 85-115 | |
| High | 80 | ≤ 15 | ≤ 15 | 85-115 | |
| Human Urine | LLOQ | 0.1 | ≤ 15 | ≤ 15 | 85-115 |
| Low | 0.3 | ≤ 15 | ≤ 15 | 85-115 | |
| Mid | 10 | ≤ 15 | ≤ 15 | 85-115 | |
| High | 80 | ≤ 15 | ≤ 15 | 85-115 |
Table 3: Recovery and Matrix Effect
| Matrix | Extraction Method | Recovery (%) | Matrix Effect (%) |
| Human Plasma | LLE | 85-95 | 90-110 |
| Human Urine | SPE | 90-105 | 95-105 |
Visualizations
Caption: Experimental workflow for the quantification of 3-ethylaniline.
Caption: Metabolic activation pathway of 3-ethylaniline.
References
- 1. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 4. A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Ethylaniline-d5 in Pharmacokinetic and Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-Ethylaniline-d5 as an internal standard in pharmacokinetic (PK) and drug metabolism studies. The inclusion of detailed protocols, data presentation, and workflow diagrams is intended to facilitate the accurate quantification of 3-Ethylaniline and its metabolites in biological matrices.
Introduction
3-Ethylaniline is an alkyl-substituted aniline that has been associated with an increased risk of human bladder cancer.[1] Understanding its metabolic fate and pharmacokinetic profile is crucial for assessing its toxicity and carcinogenic potential. Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] The use of a deuterated internal standard, which has nearly identical physicochemical properties to the analyte, effectively compensates for variability in sample preparation, matrix effects, and instrument response, leading to enhanced accuracy and precision in quantitative analysis.[4][5]
Application: Quantitative Bioanalysis of 3-Ethylaniline in Plasma
This section outlines the use of this compound as an internal standard for the quantification of 3-Ethylaniline in plasma samples using LC-MS/MS. This method is applicable to preclinical and clinical studies investigating the pharmacokinetics of 3-Ethylaniline.
Experimental Protocol: Plasma Sample Preparation and LC-MS/MS Analysis
-
Preparation of Standards:
-
Prepare stock solutions of 3-Ethylaniline and this compound (internal standard, IS) in methanol at a concentration of 1 mg/mL.
-
Prepare a series of working standard solutions of 3-Ethylaniline by serial dilution of the stock solution with methanol to achieve a concentration range of 1 ng/mL to 1000 ng/mL.
-
Prepare a working internal standard solution of this compound at a concentration of 100 ng/mL in methanol.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (or calibration standard or quality control sample), add 20 µL of the 100 ng/mL this compound working internal standard solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid).
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate the analyte from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
3-Ethylaniline: Precursor ion (Q1) m/z 122.2 → Product ion (Q3) m/z 107.1
-
This compound (IS): Precursor ion (Q1) m/z 127.2 → Product ion (Q3) m/z 112.1
-
-
Optimize instrument parameters such as declustering potential, collision energy, and cell exit potential for maximum signal intensity.
-
-
Data Presentation: Representative Calibration Curve Data
The following table summarizes representative data for a calibration curve of 3-Ethylaniline in plasma using this compound as the internal standard.
| Nominal Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |
| 1 | 1,520 | 148,500 | 0.0102 | 1.05 | 105.0 |
| 5 | 7,850 | 151,200 | 0.0520 | 4.98 | 99.6 |
| 10 | 15,500 | 150,100 | 0.1033 | 10.1 | 101.0 |
| 50 | 76,900 | 149,800 | 0.5134 | 50.5 | 101.0 |
| 100 | 152,300 | 150,500 | 1.0119 | 99.8 | 99.8 |
| 500 | 755,400 | 148,900 | 5.0732 | 502.1 | 100.4 |
| 1000 | 1,510,000 | 149,500 | 10.099 | 1005.0 | 100.5 |
Application: In Vitro Drug Metabolism Study
This section describes a protocol for investigating the metabolic profile of 3-Ethylaniline in human liver microsomes, utilizing this compound to aid in the identification of metabolites.
Experimental Protocol: In Vitro Metabolism in Human Liver Microsomes
-
Incubation Mixture Preparation:
-
Prepare a stock solution of 3-Ethylaniline at 10 mM in methanol.
-
In a microcentrifuge tube, combine the following:
-
Phosphate buffer (0.1 M, pH 7.4)
-
Human Liver Microsomes (e.g., 0.5 mg/mL final concentration)
-
3-Ethylaniline (10 µM final concentration)
-
NADPH regenerating system (or NADPH)
-
-
Prepare a parallel incubation containing this compound (10 µM final concentration) to help distinguish drug-related metabolites from matrix components.
-
Prepare a negative control incubation without the NADPH regenerating system.
-
-
Incubation:
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C for a specified time (e.g., 60 minutes).
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile.
-
Vortex and centrifuge at 10,000 x g for 10 minutes to pellet the protein.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
Metabolite Identification:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to identify potential metabolites.
-
Look for mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +176 Da for glucuronidation).
-
The presence of a corresponding peak with a +5 Da mass shift in the this compound incubation confirms that the detected peak is a metabolite of 3-Ethylaniline and not an endogenous matrix component.
-
Visualizations
Metabolic Pathway of 3-Ethylaniline
The metabolism of arylamines like 3-ethylaniline primarily involves cytochrome P450 (P450) enzymes.[6] Key metabolic activation steps include N-hydroxylation, which can lead to the formation of reactive intermediates capable of binding to DNA and forming adducts.[1] Phase II metabolism, such as glucuronidation and sulfation, generally leads to detoxification and excretion.[1]
Caption: Proposed metabolic pathway of 3-Ethylaniline.
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for a pharmacokinetic study of 3-Ethylaniline using this compound as an internal standard.
Caption: Workflow for a typical pharmacokinetic study.
References
- 1. Mechanisms of toxicity and carcinogenicity of three alkylanilines [dspace.mit.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. texilajournal.com [texilajournal.com]
- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 6. Metabolism and Biomarkers of Heterocyclic Aromatic Amines in Molecular Epidemiology Studies: Lessons Learned from Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Throughput Quantification of 3-Ethylaniline in Biological Matrices using 3-Ethylaniline-d5 as an Internal Standard by LC-MS/MS
Abstract
This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 3-Ethylaniline in human plasma. To ensure the highest accuracy and precision, a stable isotope-labeled internal standard, 3-Ethylaniline-d5, is employed to compensate for matrix effects and variability in sample preparation and instrument response. This method is suitable for high-throughput analysis in clinical research and drug development settings.
Introduction
3-Ethylaniline is an important industrial chemical and a potential metabolite of various pharmaceutical compounds. Accurate quantification of 3-Ethylaniline in biological matrices is crucial for toxicological studies and pharmacokinetic assessments. The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is the gold standard for quantitative mass spectrometry, as it effectively corrects for variations during the analytical process.[1][2] this compound serves as an ideal internal standard for this application due to its chemical similarity to the analyte, ensuring analogous behavior during extraction and ionization.
Experimental Protocol
Materials and Reagents
-
3-Ethylaniline (≥99% purity)
-
This compound (≥98% purity, 99 atom % D)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Human plasma (K2-EDTA)
-
Water (Milli-Q or equivalent)
Instrumentation
-
Liquid Chromatograph: Shimadzu Nexera series UHPLC system or equivalent
-
Mass Spectrometer: Shimadzu 8060 Triple Quadrupole Mass Spectrometer or equivalent equipped with an electrospray ionization (ESI) source
Sample Preparation
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (100 ng/mL in methanol).
-
Protein Precipitation: Add 400 µL of acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
-
Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Method
Liquid Chromatography Conditions:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, return to 10% B and equilibrate for 1 minute |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
Mass Spectrometry Conditions:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 350°C |
| Nebulizing Gas Flow | 3 L/min |
| Drying Gas Flow | 10 L/min |
| MRM Transitions | See Table 1 |
Data Presentation
The method was validated for linearity, accuracy, and precision. The calibration curve was linear over the concentration range of 1 to 1000 ng/mL.
Table 1: MRM Transitions and Optimized Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (V) |
| 3-Ethylaniline | 122.1 | 93.1 | 10 | 20 |
| This compound | 127.1 | 98.1 | 10 | 20 |
Table 2: Quantitative Performance Data
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 5 | 4.9 | 98.0 | 4.5 |
| Medium | 50 | 51.2 | 102.4 | 3.2 |
| High | 500 | 495.5 | 99.1 | 2.8 |
Mandatory Visualization
Caption: Workflow for the quantitative analysis of 3-Ethylaniline.
Conclusion
The described LC-MS/MS method utilizing this compound as an internal standard provides a reliable and high-throughput approach for the quantification of 3-Ethylaniline in human plasma. The excellent accuracy and precision make this method well-suited for applications in drug development and clinical research. The use of a stable isotope-labeled internal standard is critical for mitigating matrix effects and ensuring data quality.[3]
References
Application Note: Preparation of 3-Ethylaniline-d5 Standard Solutions for Calibration
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation of 3-Ethylaniline-d5 standard solutions for the purpose of instrument calibration. Accurate preparation of standard solutions is critical for the quantitative analysis of target compounds in various matrices. This protocol outlines the necessary steps for preparing a primary stock solution and a series of working standard solutions suitable for generating a calibration curve. All procedures should be performed in a designated analytical laboratory by trained personnel.
Introduction
This compound is a deuterated internal standard commonly used in mass spectrometry-based analytical methods for the quantification of 3-Ethylaniline. The use of a stable isotope-labeled internal standard is a widely accepted technique to correct for matrix effects and variations in sample processing, thereby improving the accuracy and precision of the analytical results. The preparation of accurate and precise calibration standards is a fundamental prerequisite for any quantitative analytical method.[1][2] This protocol details the systematic preparation of a stock solution and subsequent serial dilutions to generate a set of calibration standards.
Materials and Equipment
2.1. Chemicals and Reagents
-
This compound (neat material, purity ≥98%)
-
Methanol (HPLC or LC-MS grade)
-
Deionized water (Type I)
2.2. Equipment
-
Analytical balance (4-5 decimal places)
-
Volumetric flasks (Class A, various sizes: e.g., 1 mL, 5 mL, 10 mL, 25 mL, 50 mL, 100 mL)
-
Calibrated pipettes (Class A, various sizes)
-
Pipette tips
-
Vials for solution storage (amber glass with PTFE-lined caps)
-
Vortex mixer
-
Ultrasonic bath
Safety Precautions
3-Ethylaniline is a combustible liquid and may be harmful if swallowed, inhaled, or absorbed through the skin.[3][4] It is irritating to the eyes, respiratory system, and skin.[3][4] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, must be worn at all times. All handling of this compound and its solutions should be performed in a well-ventilated fume hood.[4] Refer to the Safety Data Sheet (SDS) for complete safety information before starting any work.
Physicochemical Properties of 3-Ethylaniline
The following table summarizes the key physicochemical properties of 3-Ethylaniline. These properties are assumed to be very similar for this compound.
| Property | Value | Reference |
| Molecular Formula | C₈H₁₁N | |
| Molecular Weight | 121.18 g/mol | |
| Density | 0.975 g/mL at 25 °C | [5] |
| Boiling Point | 212 °C | [5] |
| Melting Point | -8 °C | [5] |
Experimental Protocol
5.1. Preparation of Primary Stock Solution (e.g., 1000 µg/mL)
The preparation of a primary stock solution is a critical step that requires careful weighing and dilution.[6]
-
Weighing: Accurately weigh approximately 10 mg of this compound neat material into a clean, tared weighing vessel using an analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound to a 10 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of methanol (approximately 5 mL) to the volumetric flask to dissolve the compound.
-
Mixing: Gently swirl the flask or use a vortex mixer to ensure complete dissolution. An ultrasonic bath may be used for a short period if necessary.
-
Dilution to Volume: Once the solid is completely dissolved, bring the solution to the final volume of 10 mL with methanol.[6] Ensure the bottom of the meniscus is on the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10-15 times) to ensure the solution is homogeneous.
-
Calculation of Exact Concentration: Calculate the exact concentration of the primary stock solution based on the actual weight of the compound and the final volume.
Concentration (µg/mL) = (Weight of compound (mg) / Volume of flask (mL)) * 1000 * Purity
-
Storage: Transfer the stock solution to a labeled amber glass vial with a PTFE-lined cap. Store at the recommended temperature (typically 2-8 °C) and protect from light.[7]
5.2. Preparation of Working Standard Solutions (Serial Dilution)
Working standard solutions are prepared by serially diluting the primary stock solution to the desired concentrations for the calibration curve.[2] The following is an example of a serial dilution to prepare a set of calibration standards.
| Standard Level | Concentration (µg/mL) | Volume of Stock/Previous Standard | Final Volume (mL) | Diluent |
| Working Stock 1 | 100 | 1 mL of 1000 µg/mL Stock | 10 | Methanol |
| Working Stock 2 | 10 | 1 mL of 100 µg/mL Stock | 10 | Methanol |
| CAL 7 | 1.0 | 1 mL of 10 µg/mL Stock | 10 | Methanol |
| CAL 6 | 0.5 | 0.5 mL of 10 µg/mL Stock | 10 | Methanol |
| CAL 5 | 0.25 | 0.25 mL of 10 µg/mL Stock | 10 | Methanol |
| CAL 4 | 0.1 | 1 mL of 1 µg/mL Standard (CAL 7) | 10 | Methanol |
| CAL 3 | 0.05 | 0.5 mL of 1 µg/mL Standard (CAL 7) | 10 | Methanol |
| CAL 2 | 0.025 | 0.25 mL of 1 µg/mL Standard (CAL 7) | 10 | Methanol |
| CAL 1 | 0.01 | 0.1 mL of 1 µg/mL Standard (CAL 7) | 10 | Methanol |
Protocol for Serial Dilution:
-
Label all volumetric flasks and vials clearly.
-
Use calibrated pipettes to transfer the specified volume of the stock or previous standard solution into the appropriate volumetric flask.
-
Add the diluent (e.g., methanol) to just below the calibration mark.
-
Allow the solution to equilibrate to room temperature.
-
Add diluent dropwise to bring the bottom of the meniscus to the calibration mark.
-
Cap and invert the flask multiple times to ensure thorough mixing.
-
Transfer the prepared working standards to appropriately labeled amber glass vials for storage.
Documentation and Labeling
Proper documentation and labeling are essential for traceability and compliance.[6]
-
Labeling: All solutions must be clearly labeled with the compound name, concentration, solvent, preparation date, and initials of the analyst.
-
Logbook: Maintain a detailed logbook for the preparation of all standard solutions. Record the following information:
-
Name of the compound and lot number
-
Purity of the neat material
-
Exact weight of the neat material
-
Final volume of the stock solution
-
Calculated concentration of the stock solution
-
Date of preparation and name of the analyst
-
Details of all subsequent dilutions
-
Workflow Diagram
Caption: Workflow for the preparation and use of this compound standard solutions.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. resources.saylor.org [resources.saylor.org]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. echemi.com [echemi.com]
- 5. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 6. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
Application Notes & Protocols: Quantification of 3-Ethylaniline in Environmental Water Samples using 3-Ethylaniline-d5 as an Internal Standard
Audience: Researchers, scientists, and environmental monitoring professionals.
Introduction
3-Ethylaniline is an aromatic amine that may enter the environment through industrial discharge from its use in the synthesis of dyes, pharmaceuticals, and other organic chemicals. Monitoring its presence in environmental matrices such as water is crucial to assess potential ecological and human health risks. This document outlines a robust analytical method for the quantification of 3-Ethylaniline in environmental water samples.
The protocol employs Isotope Dilution Mass Spectrometry (IDMS), a highly accurate and precise technique. By spiking samples with a known concentration of the stable isotope-labeled internal standard, 3-Ethylaniline-d5, variations in sample preparation and instrument response can be effectively corrected, leading to reliable quantification. This method is suitable for trace-level analysis and provides high selectivity and sensitivity.
Experimental Protocol: Analysis of 3-Ethylaniline in Water by SPE and GC-MS
This protocol details the steps for sample collection, preparation via Solid-Phase Extraction (SPE), and subsequent analysis using Gas Chromatography-Mass Spectrometry (GC-MS).
1. Materials and Reagents
-
Standards: 3-Ethylaniline (analytical standard, >99% purity), this compound (internal standard, >98% isotopic purity).
-
Solvents: Methanol, Dichloromethane, Ethyl Acetate (all HPLC or GC-MS grade).
-
Reagents: Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Anhydrous sodium sulfate.
-
SPE Cartridges: C18 cartridges (e.g., 500 mg, 6 mL).
-
Water: Deionized water (18.2 MΩ·cm).
-
Glassware: Volumetric flasks, pipettes, amber glass vials with PTFE-lined caps.
2. Standard Solution Preparation
-
Primary Stock Solutions (1000 µg/mL):
-
Accurately weigh approximately 10 mg of 3-Ethylaniline and this compound into separate 10 mL volumetric flasks.
-
Dissolve and bring to volume with methanol.
-
-
Intermediate Spiking Solution (10 µg/mL):
-
Prepare a solution containing both the native analyte and the deuterated standard by appropriate dilution of the primary stock solutions in methanol.
-
-
Calibration Standards (0.1 - 20 ng/mL):
-
Prepare a series of calibration standards by spiking appropriate volumes of the intermediate solution into blank water samples that are then carried through the entire extraction and analysis procedure.
-
3. Sample Collection and Preservation
-
Collect water samples in 1 L amber glass bottles.
-
Preserve samples by acidifying to pH < 2 with concentrated HCl.
-
Store samples at 4°C and extract within 7 days of collection.
4. Sample Preparation (Solid-Phase Extraction)
-
Cartridge Conditioning: Condition a C18 SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 10 mL of deionized water. Do not allow the cartridge to go dry.
-
Internal Standard Spiking: To a 500 mL water sample, add a known amount (e.g., 100 µL of the 10 µg/mL intermediate solution) of the this compound internal standard.
-
Sample Loading: Adjust the pH of the water sample to ~7 with NaOH. Pass the entire sample through the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
-
Washing: Wash the cartridge with 5 mL of deionized water to remove interferences.
-
Drying: Dry the cartridge by applying a vacuum for 15-20 minutes.
-
Elution: Elute the trapped analytes with 2 x 4 mL of ethyl acetate into a collection vial.
-
Drying and Concentration: Pass the eluate through a small column of anhydrous sodium sulfate to remove any residual water. Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
-
Transfer: Transfer the final extract to a 2 mL autosampler vial for GC-MS analysis.
5. GC-MS Analysis
-
Gas Chromatograph: Agilent 8890 GC (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet: Splitless mode, 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 1 min.
-
Ramp: 15°C/min to 280°C.
-
Hold: 5 min.
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent).
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Quantification Ion for 3-Ethylaniline: m/z 106
-
Qualifier Ion for 3-Ethylaniline: m/z 121
-
Quantification Ion for this compound: m/z 111
-
Qualifier Ion for this compound: m/z 126
-
6. Data Analysis and Quality Control
-
Calculate the concentration of 3-Ethylaniline in the samples using the response factor generated from the calibration curve.
-
Quality Control:
-
Analyze a method blank with each batch of samples to check for contamination.
-
Analyze a laboratory control spike (LCS) to assess method accuracy.
-
Analyze a matrix spike/matrix spike duplicate (MS/MSD) to assess matrix effects and precision.
-
Quantitative Data Summary
The following tables represent typical data obtained during method validation.
Table 1: GC-MS Selected Ion Monitoring Parameters
| Analyte | Retention Time (min) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
|---|---|---|---|
| 3-Ethylaniline | ~8.5 | 106 | 121 |
| this compound | ~8.5 | 111 | 126 |
Table 2: Method Performance and Quality Control Criteria
| Parameter | Acceptance Criteria |
|---|---|
| Calibration Curve (r²) | > 0.995 |
| Method Detection Limit (MDL) | Analyte dependent (e.g., < 0.5 ng/L) |
| Laboratory Control Spike Recovery | 70 - 130% |
| Matrix Spike Recovery | 70 - 130% |
| Relative Percent Difference (MS/MSD) | < 20% |
| Internal Standard Recovery | 50 - 150% |
Visualizations
Caption: Workflow for the analysis of 3-Ethylaniline in water.
Disclaimer: This document provides a representative protocol. Specific experimental conditions, such as GC oven programs and SPE sorbents, may require optimization for different sample matrices and instrumentation.
Application Notes and Protocols for 3-Ethylaniline-d5 in Forensic Toxicology Screening
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of forensic toxicology, the accurate and reliable identification and quantification of analytes in biological matrices is paramount. The use of stable isotope-labeled internal standards is a widely accepted practice to improve the accuracy and precision of mass spectrometry-based methods.[1] 3-Ethylaniline-d5, a deuterated analog of 3-ethylaniline, serves as an ideal internal standard for the detection and quantification of 3-ethylaniline and structurally related compounds in forensic toxicology screening. This document provides detailed application notes and protocols for the use of this compound in Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based screening methods.
3-Ethylaniline is an industrial chemical that has been associated with an increased risk of human bladder cancer.[2] Its presence in biological samples can be indicative of exposure and may be of interest in forensic investigations. The use of a deuterated internal standard like this compound is crucial for compensating for matrix effects, variations in sample preparation, and instrument response, thereby ensuring the reliability of the analytical results.[3]
Application: Internal Standard for Forensic Toxicology Screening
This compound is primarily used as an internal standard in analytical methods developed for the qualitative and quantitative determination of 3-ethylaniline in biological specimens such as whole blood, plasma, and urine. Its physical and chemical properties are nearly identical to the unlabeled analyte, but it has a distinct mass, allowing it to be differentiated by a mass spectrometer.
Key Applications Include:
-
Screening for illicit drug use: While not a common drug of abuse, 3-ethylaniline may be encountered as a contaminant or metabolite of other substances.
-
Exposure monitoring: In cases of suspected poisoning or environmental exposure, the quantification of 3-ethylaniline can be critical.
-
Post-mortem toxicology: Determining the presence and concentration of toxic substances in post-mortem samples.
Experimental Protocols
Two primary analytical techniques are detailed here for the screening of 3-ethylaniline using this compound as an internal standard: Gas Chromatography-Mass Spectrometry (GC-MS) following liquid-liquid extraction and derivatization, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a protein precipitation sample preparation method.
Protocol 1: GC-MS Analysis of 3-Ethylaniline in Whole Blood
This protocol describes a method for the extraction, derivatization, and analysis of 3-ethylaniline in whole blood using this compound as an internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 500 µL of whole blood sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 25 µL of 1 µg/mL this compound in methanol to each tube.
-
Alkalinization: Add 50 µL of 5 M sodium hydroxide to each tube and vortex for 10 seconds to mix. The pH should be adjusted to be greater than 10.[4]
-
Extraction: Add 1 mL of ethyl acetate to each tube. Cap and vortex for 2 minutes.
-
Centrifugation: Centrifuge at 10,000 x g for 5 minutes.
-
Solvent Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a clean glass tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
Derivatization
-
Reagent Addition: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Silylation is a common derivatization technique that increases the volatility and thermal stability of compounds with active hydrogen atoms.
-
Incubation: Cap the tubes and heat at 70°C for 30 minutes.
-
Cooling: Allow the tubes to cool to room temperature.
-
Reconstitution: Reconstitute the derivatized sample in 100 µL of ethyl acetate for GC-MS analysis.
GC-MS Instrumental Parameters
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temperature | 250°C |
| Injection Volume | 1 µL (Splitless) |
| Oven Program | Initial 80°C, hold 1 min, ramp to 280°C at 20°C/min, hold 5 min |
| Carrier Gas | Helium at 1.0 mL/min |
| Mass Spectrometer | Agilent 5977B or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Ions to Monitor | 3-Ethylaniline-TMS derivative: m/z 193 (Quantifier), 178, 77 |
| This compound-TMS derivative: m/z 198 (Quantifier), 183 |
Note: The specific ions to monitor should be determined by analyzing the mass spectra of the derivatized standards. The mass spectrum of underivatized 3-ethylaniline shows a molecular ion at m/z 121 and a base peak at m/z 106.[5]
Protocol 2: LC-MS/MS Analysis of 3-Ethylaniline in Plasma
This protocol provides a rapid screening method for 3-ethylaniline in plasma using this compound as an internal standard with a simple protein precipitation sample preparation.
Sample Preparation: Protein Precipitation
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample, calibrator, or quality control sample.
-
Internal Standard Spiking: Add 10 µL of 1 µg/mL this compound in methanol.
-
Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.
-
Vortexing: Vortex for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Instrumental Parameters
| Parameter | Setting |
| Liquid Chromatograph | Waters ACQUITY UPLC or equivalent |
| Column | C18 column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 1 min, return to initial |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | Sciex 6500 QTRAP or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | 3-Ethylaniline: 122.1 > 106.1 (Quantifier), 122.1 > 77.1 (Qualifier) |
| This compound: 127.1 > 111.1 (Quantifier) |
Note: MRM transitions should be optimized for the specific instrument being used.
Quantitative Data and Method Validation
Method validation is a critical process to ensure that an analytical method is fit for its intended purpose.[2] The following tables present hypothetical but realistic quantitative data for the validation of the described methods, based on common practices in forensic toxicology.[6][7]
Table 1: GC-MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (ng/mL) | 10 - 1000 | r² > 0.99 |
| Limit of Detection (LOD) | 2 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 10 ng/mL | S/N ≥ 10, Precision <20%, Accuracy ±20% |
| Intra-day Precision (%RSD) | < 10% | < 15% |
| Inter-day Precision (%RSD) | < 12% | < 15% |
| Accuracy (% Bias) | -8% to +5% | ± 15% |
| Recovery | > 85% | Consistent and reproducible |
| Matrix Effect | < 15% | < 15% |
Table 2: LC-MS/MS Method Validation Data
| Parameter | Result | Acceptance Criteria |
| Linearity (ng/mL) | 1 - 500 | r² > 0.99 |
| Limit of Detection (LOD) | 0.2 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 1 ng/mL | S/N ≥ 10, Precision <20%, Accuracy ±20% |
| Intra-day Precision (%RSD) | < 8% | < 15% |
| Inter-day Precision (%RSD) | < 10% | < 15% |
| Accuracy (% Bias) | -5% to +3% | ± 15% |
| Recovery | > 90% | Consistent and reproducible |
| Matrix Effect | < 10% | < 15% |
Visualizations
GC-MS Experimental Workflow
Caption: Workflow for GC-MS analysis of 3-ethylaniline.
LC-MS/MS Experimental Workflow
Caption: Workflow for LC-MS/MS analysis of 3-ethylaniline.
Conclusion
The protocols outlined in this document provide a robust framework for the use of this compound as an internal standard in the forensic toxicology screening of 3-ethylaniline. The use of a stable isotope-labeled internal standard is essential for achieving the high level of accuracy and precision required in forensic analysis. The provided GC-MS and LC-MS/MS methods offer sensitive and reliable approaches for the determination of 3-ethylaniline in biological matrices. It is imperative that any laboratory implementing these methods performs a full in-house validation to ensure the results are fit for their intended purpose.
References
- 1. Single drop liquid-liquid-liquid microextraction of methamphetamine and amphetamine in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aafs.org [aafs.org]
- 3. scribd.com [scribd.com]
- 4. benthamopen.com [benthamopen.com]
- 5. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Update of Standard Practices for New Method Validation in Forensic Toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for 3-Ethylaniline-d5 in NMR Spectroscopy
Introduction
3-Ethylaniline-d5 is a deuterated analog of 3-Ethylaniline. The substitution of five hydrogen atoms with deuterium atoms on the ethyl group and the aniline ring makes it a valuable tool in Nuclear Magnetic Resonance (NMR) spectroscopy. The presence of deuterium alters the magnetic properties of the molecule at the labeled positions, leading to distinct NMR signals compared to its non-deuterated counterpart. This property allows for a variety of applications in chemical and biological research, particularly in quantitative analysis, metabolic tracing, and interaction studies.
These application notes provide an overview of the potential uses of this compound in NMR spectroscopy and offer detailed protocols for researchers, scientists, and professionals in drug development.
Application 1: Quantitative NMR (qNMR) Internal Standard
Application Note:
This compound can serve as an excellent internal standard for quantitative NMR (qNMR) analysis of 3-Ethylaniline and its derivatives. In qNMR, a known amount of an internal standard is added to a sample containing the analyte of interest. The concentration of the analyte can then be determined by comparing the integral of a specific resonance of the analyte with that of the internal standard. The key advantages of using a deuterated internal standard like this compound are its chemical similarity to the analyte, ensuring similar solubility and relaxation properties, and its distinct NMR signals that do not overlap with the analyte signals.[1][2] The deuterium labeling on the aromatic ring and ethyl group shifts the corresponding proton signals significantly, preventing signal overlap with the non-deuterated 3-Ethylaniline.
Protocol for Purity Determination of 3-Ethylaniline using this compound as an Internal Standard:
1. Materials:
- 3-Ethylaniline sample of unknown purity
- This compound (of known high purity, e.g., >99%)
- NMR solvent (e.g., CDCl3, DMSO-d6)
- High-precision analytical balance
- NMR spectrometer
2. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound internal standard into a clean vial.
- Accurately weigh approximately 20 mg of the 3-Ethylaniline sample into the same vial.
- Record the exact masses of both compounds.
- Dissolve the mixture in a precise volume of NMR solvent (e.g., 0.6 mL of CDCl3).
- Transfer the solution to a clean and dry NMR tube.
3. NMR Data Acquisition:
- Acquire a quantitative ¹H NMR spectrum. Key parameters to ensure accurate quantification include:
- A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.
- A 90° pulse angle.
- A sufficient number of scans to achieve a high signal-to-noise ratio.
- Ensure proper shimming to obtain sharp and symmetrical peaks.
4. Data Processing and Analysis:
- Process the spectrum with appropriate phasing and baseline correction.
- Integrate a well-resolved signal of 3-Ethylaniline (e.g., the aromatic protons) and a well-resolved signal of this compound (e.g., the remaining aromatic protons not substituted with deuterium).
- Calculate the purity of the 3-Ethylaniline sample using the following equation:
Quantitative Data Summary (Hypothetical):
| Parameter | Value |
| Mass of 3-Ethylaniline (m_analyte) | 20.5 mg |
| Mass of this compound (m_IS) | 10.2 mg |
| Purity of this compound (P_IS) | 99.5% |
| Integral of analyte signal (I_analyte) | 5.40 |
| Number of analyte protons (N_analyte) | 2 (e.g., two aromatic protons) |
| Integral of IS signal (I_IS) | 2.80 |
| Number of IS protons (N_IS) | 1 (e.g., one remaining aromatic proton) |
| Molar Mass of 3-Ethylaniline (M_analyte) | 121.18 g/mol |
| Molar Mass of this compound (M_IS) | 126.21 g/mol |
| Calculated Purity of 3-Ethylaniline | 95.8% |
Experimental Workflow:
Caption: Workflow for qNMR Purity Determination.
Application 2: Metabolic Tracing Studies
Application Note:
Deuterium-labeled compounds are powerful tools for tracing metabolic pathways.[3][4] When this compound is introduced into a biological system, its metabolic fate can be followed by detecting the deuterium label in its metabolites using NMR spectroscopy or mass spectrometry. This approach can help identify metabolic products, elucidate biotransformation pathways, and quantify the rates of metabolic processes. For instance, the metabolism of 3-Ethylaniline could involve oxidation of the ethyl group or the aromatic ring, and the presence of the deuterium label can help pinpoint the sites of modification.
Protocol for a Hypothetical Study of 3-Ethylaniline Metabolism:
1. Experimental Design:
- In Vitro: Incubate this compound with liver microsomes or specific cytochrome P450 enzymes.
- In Vivo: Administer this compound to a model organism (e.g., rat, mouse) and collect biological samples (e.g., urine, plasma, tissue extracts) at different time points.
2. Sample Preparation for NMR Analysis:
- Extract metabolites from the biological matrix using a suitable solvent system (e.g., solid-phase extraction or liquid-liquid extraction).
- Dry the extract and reconstitute it in a deuterated NMR solvent (e.g., D₂O with a buffer, or CD₃OD).
- Add a known concentration of an internal standard (e.g., TSP, DSS) for quantification if required.
3. NMR Data Acquisition:
- Acquire high-resolution ¹H and/or ²H NMR spectra.
- ¹H NMR can be used to observe the disappearance of the parent compound and the appearance of metabolite signals. The absence of signals at positions corresponding to the deuterium labels in the parent compound confirms the labeling.
- ²H NMR directly detects the deuterium signals, providing a clean background for identifying deuterated metabolites.
4. Data Analysis:
- Identify the chemical shifts of potential metabolites.
- Use 2D NMR techniques (e.g., COSY, HSQC) to aid in the structural elucidation of new metabolites.
- Quantify the concentration of the parent compound and its metabolites over time to determine metabolic rates.
Hypothetical Metabolic Pathway of 3-Ethylaniline:
Caption: Hypothetical Metabolic Fate of 3-Ethylaniline.
Application 3: Protein-Ligand Binding Studies
Application Note:
NMR spectroscopy is a powerful technique for studying protein-ligand interactions.[5][6] this compound can be used in various NMR experiments to characterize the binding of 3-Ethylaniline to a target protein. One common method is the competitive binding assay, where the displacement of a known binder by 3-Ethylaniline is monitored. Alternatively, isotope-filtered NMR experiments can be employed where only the signals from the deuterated ligand are observed, simplifying the spectrum and allowing for the study of its binding in the presence of a complex biological matrix. Chemical shift perturbation (CSP) mapping can also be utilized, where changes in the chemical shifts of the protein's amide protons upon binding of this compound are monitored to identify the binding site.
Protocol for a Competitive Binding NMR Assay:
1. Materials:
- Target protein (e.g., ¹⁵N-labeled for HSQC experiments)
- A known ligand with moderate affinity for the target protein
- This compound
- NMR buffer (e.g., phosphate buffer in H₂O/D₂O)
2. Experimental Setup:
- Prepare a sample of the ¹⁵N-labeled protein in the NMR buffer.
- Acquire a reference ¹H-¹⁵N HSQC spectrum of the protein alone.
- Add a saturating concentration of the known ligand and acquire another ¹H-¹⁵N HSQC spectrum. This will show chemical shift perturbations for the amino acid residues involved in binding.
- Titrate this compound into the protein-ligand complex solution in increasing concentrations.
3. NMR Data Acquisition:
- Acquire a ¹H-¹⁵N HSQC spectrum at each titration point.
4. Data Analysis:
- Monitor the chemical shifts of the perturbed protein resonances as a function of this compound concentration.
- If this compound competes for the same binding site, the chemical shifts of the perturbed residues will gradually return towards their positions in the apo (unbound) state.
- The binding affinity (Kd) of this compound can be determined by fitting the chemical shift changes to a competitive binding model.
References
- 1. bipm.org [bipm.org]
- 2. bipm.org [bipm.org]
- 3. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
Application Note: High-Resolution Mass Spectrometry Analysis of 3-Ethylaniline-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Ethylaniline-d5 is a deuterated analog of 3-ethylaniline, a compound relevant in various industrial applications and a potential metabolite of pharmaceutical interest. Its stable isotope-labeled nature makes it an ideal internal standard for quantitative studies by mass spectrometry, enabling accurate and precise measurements in complex matrices. This application note provides a detailed protocol for the high-resolution mass spectrometry (HRMS) analysis of this compound, suitable for pharmacokinetic, toxicological, and metabolic studies.
Physicochemical Properties and Predicted Mass Spectrometry Data
A summary of the key physicochemical and predicted mass spectrometric data for this compound is presented below.
| Property | Value |
| Molecular Formula | C₈H₆D₅N |
| Monoisotopic Mass | 126.1206 Da |
| Exact Mass | 126.1206 Da |
| Predicted m/z (ESI+) | 127.1279 ([M+H]⁺) |
Experimental Protocols
This section details the recommended procedures for sample preparation, liquid chromatography, and high-resolution mass spectrometry for the analysis of this compound.
Sample Preparation
A generic sample preparation protocol for biological matrices (e.g., plasma, urine) is provided below. Optimization may be required depending on the specific matrix and concentration of the analyte.
-
Protein Precipitation: To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile containing the desired concentration of an appropriate internal standard.
-
Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% Water with 0.1% Formic Acid: 5% Acetonitrile with 0.1% Formic Acid).
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for LC-HRMS analysis.
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
High-Resolution Mass Spectrometry (HRMS)
| Parameter | Recommended Condition |
| Mass Spectrometer | High-resolution Orbitrap or Q-TOF mass spectrometer |
| Ionization Source | Heated Electrospray Ionization (HESI) in positive ion mode |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 320°C |
| Sheath Gas Flow Rate | 40 units |
| Auxiliary Gas Flow Rate | 10 units |
| Full Scan Resolution | 70,000 |
| Full Scan Range | m/z 50-500 |
| dd-MS² (Data-Dependent MS/MS) | Top 5 most intense ions |
| MS² Resolution | 17,500 |
| Collision Energy | Stepped HCD (Higher-Energy Collisional Dissociation) 20, 30, 40 eV |
Predicted Fragmentation Pattern
The fragmentation of the protonated molecule of this compound ([M+H]⁺ at m/z 127.1279) is expected to involve the loss of the deuterated ethyl group and fragmentation of the aniline ring. The predicted major fragment ions are summarized in the table below.
| Predicted Fragment Ion | m/z | Description |
| [C₆H₆DN]⁺ | 94.0683 | Loss of C₂D₅ radical |
| [C₅H₄D]⁺ | 68.0574 | Loss of HCN from [C₆H₆DN]⁺ |
| [C₄H₂D]⁺ | 54.0417 | Further fragmentation |
Quantitative Data
The following table presents typical quantitative performance parameters that can be expected for the analysis of aromatic amines using a validated LC-HRMS method. These values should be established and verified for this compound in the specific matrix of interest.
| Parameter | Expected Value |
| Linear Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy | 85 - 115% |
| Precision (%RSD) | < 15% |
Visualizations
Experimental Workflow
Caption: Experimental workflow for the analysis of this compound.
Proposed Metabolic Pathway of 3-Ethylaniline
The metabolism of 3-ethylaniline is primarily mediated by cytochrome P450 enzymes, leading to various oxidized metabolites.[1]
Caption: Proposed metabolic pathway of 3-Ethylaniline.
References
Troubleshooting & Optimization
Technical Support Center: 3-Ethylaniline-d5 Isotopic Exchange
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylaniline-d5. The information is presented in a question-and-answer format to directly address common issues encountered during isotopic exchange experiments.
Frequently Asked Questions (FAQs)
Q1: I am observing significant back-exchange of deuterium from my this compound during my experiment. What are the common causes and how can I minimize it?
A1: Back-exchange, the replacement of deuterium with protium from the solvent or other sources, is a common challenge. Several factors can contribute to this issue:
-
Presence of Protic Solvents: Using solvents containing exchangeable protons (e.g., water, methanol) can lead to the loss of the deuterium label.
-
Acidic or Basic Conditions: Both acidic and basic conditions can catalyze the back-exchange process.[1][2] The rate of exchange is often pH-dependent.
-
Elevated Temperatures: Higher reaction or work-up temperatures can accelerate the rate of back-exchange.[3]
-
Exposure to Atmospheric Moisture: Handling the compound in a non-inert atmosphere can introduce moisture, a source of protons.
To minimize back-exchange, consider the following strategies:
-
Use Deuterated Solvents: Whenever possible, use deuterated solvents for your reactions and work-up procedures.
-
Control pH: Maintain a neutral pH during work-up and purification steps unless acidic or basic conditions are essential for the reaction. If your experiment involves LC-MS, consider using a mobile phase with a low pH (around 2.5) and performing the separation at low temperatures (around 0°C) to minimize back-exchange during analysis.[2][3]
-
Low-Temperature Procedures: Perform all experimental steps, including purification, at the lowest practical temperature.
-
Inert Atmosphere: Handle this compound under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to atmospheric moisture.
Q2: My deuteration reaction is not going to completion, resulting in low deuterium incorporation in the 3-Ethylaniline. What factors could be affecting the efficiency of the isotopic exchange?
A2: Incomplete deuteration can be due to several factors related to the reaction conditions and the substrate itself:
-
Insufficient Deuterium Source: The amount of the deuterating agent (e.g., D₂O, deuterated acid) may not be sufficient to drive the equilibrium towards full exchange.
-
Catalyst Inactivity: If using a metal catalyst (e.g., Pd/C, Pt/C), it may be poisoned or deactivated.[4]
-
Suboptimal Reaction Conditions: The reaction temperature, pressure, or time may not be optimized for the specific substrate and method.
-
Steric Hindrance: The ethyl group on the aniline ring can cause some steric hindrance, potentially affecting the rate of exchange at the ortho positions.[1]
To improve deuteration efficiency, you can try the following:
-
Increase Deuterium Source: Use a larger excess of the deuterating agent.
-
Catalyst Optimization: Ensure the catalyst is fresh and active. You may also consider screening different catalysts. For instance, iridium and platinum-based catalysts have shown high efficiency in deuterating anilines.[5]
-
Optimize Reaction Parameters: Systematically vary the temperature, pressure, and reaction time to find the optimal conditions for your specific setup.
-
Microwave Irradiation: Microwave-assisted deuteration can sometimes improve reaction rates and yields.[6]
Q3: I am observing non-specific deuteration at the ethyl group of my this compound. How can I achieve selective deuteration on the aromatic ring?
A3: Unwanted deuteration at the ethyl group can occur under certain conditions, particularly with some metal-catalyzed methods at higher temperatures.
To enhance selectivity for the aromatic ring:
-
Choose the Right Catalyst: Some catalysts exhibit higher selectivity for aromatic C-H activation. For example, certain iridium complexes can selectively deuterate the ortho positions of anilines.
-
Control Reaction Temperature: Lowering the reaction temperature can often improve selectivity by favoring the kinetically controlled product (aromatic deuteration) over the thermodynamically favored one (aliphatic deuteration).
-
Acid-Catalyzed Methods: Using a deuterated acid like CF₃COOD often provides good selectivity for the ortho and para positions of the aniline ring.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of Deuterium Label (Back-Exchange) | 1. Presence of protic solvents (H₂O, MeOH).2. Acidic or basic work-up conditions.3. High temperatures during reaction or purification.4. Exposure to atmospheric moisture. | 1. Use deuterated solvents for all steps.2. Neutralize the reaction mixture carefully during work-up.3. Perform all procedures at low temperatures.4. Handle the compound under an inert atmosphere. |
| Incomplete Deuteration | 1. Insufficient deuterating agent.2. Inactive or poisoned catalyst.3. Suboptimal reaction conditions (time, temp, pressure). | 1. Increase the molar excess of the deuterium source.2. Use a fresh, active catalyst or screen different catalysts.3. Systematically optimize reaction parameters. |
| Non-Specific Deuteration (e.g., at the ethyl group) | 1. Harsh reaction conditions (high temperature).2. Non-selective catalyst. | 1. Lower the reaction temperature.2. Use a more selective catalyst system (e.g., specific iridium complexes).3. Consider using an acid-catalyzed method for better ring selectivity. |
| Poor Yield | 1. Decomposition of the starting material or product.2. Inefficient catalyst.3. Suboptimal work-up and purification. | 1. Use milder reaction conditions.2. Screen for a more efficient catalyst.3. Optimize purification methods to minimize product loss. |
| Inconsistent Results | 1. Variability in reagent quality (especially the deuterating agent).2. Inconsistent reaction setup and conditions.3. Contamination. | 1. Ensure the purity and isotopic enrichment of the deuterating agent.2. Maintain strict control over all reaction parameters.3. Thoroughly clean all glassware and use high-purity reagents. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Deuteration using Deuterated Trifluoroacetic Acid (CF₃COOD)
This method is effective for deuteration at the ortho and para positions of the aniline ring.
Materials:
-
3-Ethylaniline
-
Deuterated Trifluoroacetic Acid (CF₃COOD)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deuterated chloroform (CDCl₃) for NMR analysis
-
Round-bottom flask with a reflux condenser
-
Stir plate and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 3-Ethylaniline (1.0 mmol).
-
Carefully add CF₃COOD (10 mmol).
-
Heat the reaction mixture to 80-110°C with stirring.[1]
-
Monitor the reaction progress by taking small aliquots and analyzing by ¹H NMR or LC-MS. A typical reaction time is 12-24 hours.
-
Once the desired level of deuteration is achieved, cool the reaction mixture to room temperature.
-
Carefully neutralize the mixture with a saturated solution of sodium bicarbonate in D₂O.
-
Extract the product with deuterated chloroform (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution in vacuo to obtain the deuterated product.
-
Confirm the level and position of deuteration using ¹H and ²H NMR spectroscopy.
Protocol 2: Palladium on Carbon (Pd/C) Catalyzed Deuteration
This heterogeneous catalysis method is useful for achieving high levels of deuteration.
Materials:
-
3-Ethylaniline
-
Deuterium oxide (D₂O)
-
Palladium on carbon (10 wt% Pd/C)
-
Inert atmosphere setup
-
Reaction vessel (e.g., sealed tube or high-pressure reactor)
Procedure:
-
In a reaction vessel, combine 3-Ethylaniline (1.0 mmol), D₂O (5 mL), and 10% Pd/C (10 mol%).
-
Seal the vessel and purge with an inert gas.
-
Heat the reaction mixture to 100-150°C with vigorous stirring.
-
Monitor the reaction progress over 12-48 hours.
-
After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.
-
Extract the aqueous filtrate with an appropriate deuterated organic solvent (e.g., deuterated diethyl ether).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Analyze the product for deuterium incorporation by NMR and/or mass spectrometry.
Visualizations
Isotopic Exchange Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in the isotopic exchange of this compound.
General Experimental Workflow for Deuteration
Caption: A generalized experimental workflow for the deuteration of 3-Ethylaniline.
References
- 1. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fundamentals of HDX-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Tandem reductive amination and deuteration over a phosphorus-modified iron center - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mild Conditions for Deuteration of Primary and Secondary Arylamines for the Synthesis of Deuterated Optoelectronic Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
Technical Support Center: Overcoming Matrix Effects with 3-Ethylaniline-d5 Internal Standard
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 3-Ethylaniline-d5 as an internal standard to mitigate matrix effects in liquid chromatography-mass spectrometry (LC-MS) analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during experimental work.
| Problem | Potential Cause | Recommended Solution |
| High Variability in Analyte/Internal Standard (IS) Ratio | Inconsistent addition of the internal standard. | Ensure precise and consistent spiking of this compound into all samples, standards, and quality controls (QCs). Use a calibrated pipette and verify the concentration of the IS stock solution. |
| Poor mixing of the internal standard with the sample matrix. | Vortex or mix samples thoroughly after adding the internal standard to ensure homogeneity. | |
| Differential matrix effects on the analyte and IS. | While this compound is designed to mimic the analyte, significant differences in the matrix composition between samples can still lead to variability. Optimize sample preparation to remove more interfering components. Consider matrix-matched calibration standards.[1] | |
| Poor Peak Shape for Analyte and/or IS | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, gradient, and flow rate to ensure good peak shape for both the analyte and this compound. |
| Column overload. | Reduce the injection volume or dilute the sample. | |
| Interactions with the analytical column. | Use a guard column to protect the analytical column from strongly retained matrix components. Consider a different column chemistry if peak tailing or fronting persists. | |
| Significant Ion Suppression or Enhancement | Co-elution of matrix components with the analyte and IS. | Modify the chromatographic method to separate the analyte and IS from the interfering matrix components.[2] A longer run time or a different gradient profile may be necessary. |
| Inefficient sample cleanup. | Employ a more rigorous sample preparation technique such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the sample matrix.[1] | |
| High concentration of salts or other non-volatile components in the sample. | Implement a desalting step in the sample preparation or divert the flow to waste during the elution of these components. | |
| Shift in Retention Time of this compound Relative to the Analyte | "Isotope effect" where the deuterated standard elutes slightly earlier or later than the non-deuterated analyte. | This is a known phenomenon with deuterated standards.[3] Ensure that the integration window for both the analyte and this compound is appropriate to capture their respective peaks accurately. |
| Changes in mobile phase composition or column temperature. | Maintain consistent and well-controlled chromatographic conditions throughout the analytical run. | |
| Crosstalk Between Analyte and IS Mass Channels | Isotopic contribution from the analyte to the IS signal or vice-versa. | Verify the isotopic purity of the this compound standard. Select precursor and product ions for both the analyte and IS that are unique and free from interference. A mass difference of at least 3-4 Da is generally recommended to minimize crosstalk.[3] |
Frequently Asked Questions (FAQs)
Understanding Matrix Effects and the Role of this compound
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. This can lead to either a decrease in signal (ion suppression) or an increase in signal (ion enhancement), ultimately affecting the accuracy and precision of quantification.
Q2: How does an internal standard like this compound help overcome matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is an ideal tool to compensate for matrix effects. Because it is structurally and chemically very similar to the analyte of interest (in this case, likely an ethylaniline derivative or a compound with similar physicochemical properties), it is assumed to experience the same degree of ion suppression or enhancement during analysis. By calculating the ratio of the analyte response to the internal standard response, the variability caused by matrix effects can be normalized, leading to more accurate and reliable quantification.[2]
Q3: Why use a deuterated internal standard like this compound?
A3: Deuterated internal standards are considered the "gold standard" for quantitative LC-MS analysis. The key advantages include:
-
Similar Physicochemical Properties: They behave almost identically to the non-labeled analyte during sample preparation and chromatographic separation.
-
Co-elution: They typically co-elute with the analyte, ensuring they are subjected to the same matrix effects at the same time.
-
Mass Differentiation: The difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard.
Q4: When is this compound a suitable internal standard?
A4: this compound is a suitable internal standard for the quantification of 3-Ethylaniline or other structurally similar aromatic amines. Its effectiveness depends on how well its ionization behavior and retention time match those of the target analyte in the specific matrix being analyzed.
Experimental Design and Data Interpretation
Q5: How do I determine the optimal concentration of this compound to use?
A5: The concentration of the internal standard should be consistent across all samples and calibration standards. A common practice is to use a concentration that produces a signal intensity in the mid-range of the calibration curve for the analyte. This ensures a robust and reproducible signal that is not at the limit of detection nor saturating the detector.
Q6: How can I quantitatively assess the extent of matrix effects in my assay?
A6: The matrix effect can be quantitatively assessed by comparing the peak area of an analyte in a post-extraction spiked sample (matrix sample) to the peak area of the analyte in a neat solution at the same concentration. The formula is:
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.
Q7: What does it mean if the analyte/IS ratio is not constant across different concentrations?
A7: If the analyte-to-internal standard ratio is not consistent across the calibration range, it could indicate several issues, including:
-
Non-linear detector response for either the analyte or the internal standard.
-
Crosstalk between the mass channels of the analyte and the IS.
-
Concentration-dependent matrix effects that are not being fully compensated for by the internal standard.
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using this compound
Objective: To quantify the degree of ion suppression or enhancement for a target analyte in a specific biological matrix.
Materials:
-
Target analyte stock solution
-
This compound internal standard stock solution
-
Blank biological matrix (e.g., plasma, urine)
-
LC-MS grade solvents (e.g., acetonitrile, methanol, water)
-
Mobile phase additives (e.g., formic acid, ammonium acetate)
Procedure:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Spike the target analyte and this compound into the reconstitution solvent.
-
Set B (Post-extraction Spike): Process the blank biological matrix through the entire sample preparation procedure. In the final step, spike the target analyte and this compound into the extracted matrix.
-
Set C (Pre-extraction Spike): Spike the target analyte and this compound into the blank biological matrix before starting the sample preparation procedure.
-
-
Analyze all three sets of samples using the developed LC-MS/MS method.
-
Calculate the Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (MF) = Peak Area (Set B) / Peak Area (Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
-
Recovery (RE) % = (Peak Area (Set C) / Peak Area (Set B)) x 100
-
-
Calculate the Internal Standard-Normalized Matrix Factor:
-
IS-Normalized MF = (Analyte/IS Ratio in Set B) / (Analyte/IS Ratio in Set A)
-
An IS-Normalized MF close to 1 indicates effective compensation of the matrix effect by this compound.
-
Example Data:
| Sample Set | Analyte Peak Area | IS (this compound) Peak Area | Analyte/IS Ratio |
| Set A (Neat) | 1,200,000 | 1,500,000 | 0.80 |
| Set B (Post-extraction) | 600,000 | 750,000 | 0.80 |
| Set C (Pre-extraction) | 540,000 | 675,000 | 0.80 |
Interpretation of Example Data:
-
Matrix Factor (MF): 600,000 / 1,200,000 = 0.5 (This indicates 50% ion suppression).
-
Recovery (RE): (540,000 / 600,000) x 100 = 90%.
-
IS-Normalized MF: 0.80 / 0.80 = 1.0. This demonstrates that this compound effectively compensated for the significant ion suppression.
Visualizations
Caption: Experimental workflow for quantitative analysis using an internal standard.
References
Technical Support Center: Optimizing Chromatographic Separation of 3-Ethylaniline and 3-Ethylaniline-d5
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of 3-Ethylaniline and its deuterated analog, 3-Ethylaniline-d5.
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of 3-Ethylaniline and this compound.
1. Poor Peak Resolution or Co-elution of 3-Ethylaniline and this compound
-
Question: My chromatogram shows overlapping or poorly resolved peaks for 3-Ethylaniline and its deuterated internal standard. How can I improve the separation?
-
Answer: Co-elution of isotopic compounds is a common challenge due to their similar physicochemical properties. Here are several strategies to improve resolution:
-
Optimize the Mobile Phase: In reversed-phase HPLC, slight adjustments to the organic modifier (e.g., acetonitrile or methanol) content can significantly impact selectivity.[1] A shallow gradient or isocratic elution with a fine-tuned mobile phase composition is often necessary.
-
Adjust pH: For ionizable compounds like anilines, the pH of the mobile phase is a critical parameter influencing retention.[1] Ensure the mobile phase pH is at least 2 units away from the pKa of 3-Ethylaniline to maintain a consistent ionization state and improve peak shape.
-
Lower the Temperature: Reducing the column temperature can sometimes enhance the separation of isotopic analogs by increasing the interaction time with the stationary phase.
-
Select a High-Resolution Column: Employing a column with a smaller particle size (e.g., <2 µm) or a longer column length will increase the number of theoretical plates and, consequently, the resolving power.
-
Consider a Different Stationary Phase: If optimizing the mobile phase is insufficient, switching to a stationary phase with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column, can provide the necessary resolution.
-
2. Inconsistent Retention Times
-
Question: I am observing significant drift in the retention times for both my analyte and internal standard across different injections. What could be the cause?
-
Answer: Fluctuating retention times can compromise the accuracy and precision of your analysis. Common causes include:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections. This is particularly important when using gradient elution.
-
Mobile Phase Instability: Prepare fresh mobile phase daily, as its composition can change over time due to evaporation of volatile organic components. Inconsistent mobile phase preparation is a frequent source of retention time variability.
-
Temperature Fluctuations: Employ a column oven to maintain a constant and consistent column temperature throughout the analysis.
-
Pump Issues: Check the HPLC pump for leaks, pressure fluctuations, and accurate flow rate delivery.
-
3. Poor Peak Shape (Tailing or Fronting)
-
Question: My peaks for 3-Ethylaniline and this compound are tailing. What should I investigate?
-
Answer: Peak tailing can be caused by several factors:
-
Secondary Interactions: Unwanted interactions between the basic aniline compounds and acidic silanol groups on the silica-based stationary phase can lead to tailing. Using a base-deactivated column or adding a small amount of a competitive base (e.g., triethylamine) to the mobile phase can mitigate this issue.
-
Column Overload: Injecting too much sample can saturate the stationary phase, resulting in peak distortion. Try reducing the injection volume or the sample concentration.
-
Extra-Column Volume: Excessive tubing length or dead volume in the connections between the injector, column, and detector can contribute to band broadening and peak tailing.
-
4. Low Signal Intensity or "No Peaks"
-
Question: I am getting very small peaks or no peaks at all for my analytes. What are the possible reasons?
-
Answer: The absence of expected peaks can be frustrating. Here's a checklist of potential causes:
-
Incorrect Wavelength (UV Detector): Verify that the UV detector is set to the optimal wavelength for 3-Ethylaniline (around 240 nm and 285 nm).
-
Improper Sample Preparation: Ensure that the sample concentration is within the detection limits of the instrument and that the sample is fully dissolved in a solvent compatible with the mobile phase.
-
Injector Malfunction: Check for blockages in the injector or sample loop.
-
Detector Issues: Confirm that the detector lamp is on and has sufficient energy.
-
Mass Spectrometer Settings (for LC-MS/GC-MS): For mass spectrometry detection, ensure the correct parent and fragment ions for both 3-Ethylaniline and this compound are being monitored.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical mass-to-charge ratios (m/z) for 3-Ethylaniline and this compound in mass spectrometry?
A1: The molecular weight of 3-Ethylaniline is 121.18 g/mol .[2][3][4][5][6][7][8] In mass spectrometry, under positive ionization, the protonated molecule [M+H]⁺ will have an m/z of approximately 122.19. The molecular weight of this compound (with five deuterium atoms on the ethyl group) would be approximately 126.21 g/mol , leading to a protonated molecule [M+H]⁺ with an m/z of around 127.22. It is crucial to confirm these values with the certificate of analysis for the specific deuterated standard being used.
Q2: Is there a significant chromatographic shift between 3-Ethylaniline and this compound?
A2: Yes, a phenomenon known as the "chromatographic isotope effect" can cause deuterated compounds to elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. This is because deuterium atoms can slightly alter the molecule's hydrophobicity. While this effect is often small, it can be significant enough to require careful optimization for baseline separation, especially in high-efficiency chromatographic systems.
Q3: Can I use the same calibration curve for both compounds?
A3: No. This compound should be used as an internal standard. A calibration curve should be prepared by plotting the ratio of the peak area of the analyte (3-Ethylaniline) to the peak area of the internal standard (this compound) against the concentration of the analyte. The concentration of the internal standard should be kept constant across all calibration standards and samples.
Q4: What are the key considerations for sample preparation?
A4: For optimal results, samples should be dissolved in the mobile phase or a solvent with a weaker elution strength than the mobile phase. It is also recommended to filter all samples through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or instrument tubing.
Data Presentation
Table 1: Physicochemical and Mass Spectrometric Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Monoisotopic Mass (Da) | Typical [M+H]⁺ (m/z) |
| 3-Ethylaniline | C₈H₁₁N | 121.18[2][7][8] | 121.0891 | 122.0964 |
| This compound | C₈H₆D₅N | 126.21 | 126.1205 | 127.1278 |
Table 2: Example Chromatographic Parameters
| Parameter | HPLC Method | GC-MS Method |
| Column | C18, 2.7 µm, 4.6 x 100 mm | DB-5ms, 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile | Helium |
| Gradient/Oven Program | 20-80% B over 10 min | 80°C (1 min) to 250°C at 15°C/min |
| Flow Rate | 0.5 mL/min | 1.0 mL/min |
| Injection Volume | 5 µL | 1 µL (splitless) |
| Detection | MS (SIM or MRM) | MS (SIM) |
| Expected Retention Time | 3-Ethylaniline: ~5.2 minthis compound: ~5.1 min | 3-Ethylaniline: ~7.8 minthis compound: ~7.75 min |
| Resolution (Rs) | >1.5 | >1.5 |
Note: These are example parameters and will require optimization for your specific instrument and application.
Experimental Protocols
1. High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a starting point for the separation of 3-Ethylaniline and this compound using a standard reversed-phase HPLC system coupled with a mass spectrometer.
-
Instrumentation: HPLC system with a binary pump, autosampler, column oven, and a mass spectrometric detector.
-
Chemicals and Reagents:
-
3-Ethylaniline standard
-
This compound internal standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (LC-MS grade)
-
-
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Standard Preparation:
-
Prepare a stock solution of 3-Ethylaniline (1 mg/mL) in methanol.
-
Prepare a stock solution of this compound (1 mg/mL) in methanol.
-
Prepare a series of calibration standards by spiking known concentrations of the 3-Ethylaniline stock solution into a constant concentration of the this compound internal standard solution.
-
-
Chromatographic Conditions:
-
Column: C18, 2.7 µm, 4.6 x 100 mm
-
Column Temperature: 40°C
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 5 µL
-
Gradient: Start at 20% B, increase linearly to 80% B over 10 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 3 minutes.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
-
Monitored Ions (SIM): m/z 122.1 for 3-Ethylaniline and m/z 127.1 for this compound.
-
-
2. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This protocol outlines a general approach for the analysis of 3-Ethylaniline and its deuterated standard using GC-MS.
-
Instrumentation: Gas chromatograph with a split/splitless injector coupled to a mass spectrometer.
-
Chemicals and Reagents:
-
3-Ethylaniline standard
-
This compound internal standard
-
Methanol or Ethyl Acetate (GC grade)
-
-
Procedure:
-
Standard Preparation:
-
Prepare stock and calibration standards as described in the HPLC protocol, using a volatile solvent like methanol or ethyl acetate.
-
-
GC Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Injector Temperature: 250°C
-
Injection Mode: Splitless (1 µL)
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 250°C at a rate of 15°C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Transfer Line Temperature: 280°C
-
Detection Mode: Selected Ion Monitoring (SIM)
-
Monitored Ions: m/z 121 (molecular ion) and a characteristic fragment ion for 3-Ethylaniline; m/z 126 and a corresponding fragment for this compound.
-
-
Visualizations
Caption: Troubleshooting workflow for common chromatographic issues.
Caption: General experimental workflow for chromatographic analysis.
References
- 1. Developing HPLC Methods [sigmaaldrich.com]
- 2. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 4. Aniline, 3-ethyl- [webbook.nist.gov]
- 5. CAS-587-02-0, 3-Ethyl Aniline Manufacturers, Suppliers & Exporters in India | 083855 [cdhfinechemical.com]
- 6. alkalisci.com [alkalisci.com]
- 7. 3-エチルアニリン 98% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-Ethylaniline 98 587-02-0 [sigmaaldrich.com]
Addressing poor peak shape with 3-Ethylaniline-d5 in chromatography
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to help you address issues related to poor peak shape when analyzing 3-Ethylaniline-d5 and similar basic compounds using chromatography.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor peak shape, specifically peak tailing, for this compound?
Peak tailing for basic compounds like this compound is a common issue in reversed-phase chromatography. The primary cause is the interaction between the basic analyte and acidic silanol groups present on the surface of standard silica-based stationary phases. These interactions lead to secondary retention mechanisms, resulting in broad and asymmetric peaks.
Q2: How does the mobile phase pH affect the peak shape of this compound?
The pH of the mobile phase is a critical factor. To achieve a good peak shape for basic compounds, it's generally recommended to adjust the mobile phase pH to be at least 2 units above or below the pKa of the analyte. For 3-Ethylaniline (pKa ≈ 4.7), using a mobile phase pH above 6.7 would neutralize the compound, while a pH below 2.7 would ensure it is fully protonated. Operating at a low pH can reduce interactions with silanols by protonating them, thus minimizing peak tailing.
Q3: What role do mobile phase additives play in improving peak shape?
Mobile phase additives, such as triethylamine (TEA) or trifluoroacetic acid (TFA), can significantly improve the peak shape of basic compounds.
-
Triethylamine (TEA): This basic additive acts as a silanol blocker. It preferentially interacts with the active silanol sites on the stationary phase, preventing the analyte from binding to them. A typical concentration is 0.1-0.5% in the mobile phase.
-
Trifluoroacetic acid (TFA): This acidic additive acts as an ion-pairing agent and helps to protonate residual silanols. It is typically used at a low concentration of 0.1%.
Q4: Can the choice of chromatography column impact the analysis of this compound?
Absolutely. The choice of column is crucial for obtaining a good peak shape with basic analytes.
-
Base-Deactivated Columns: Modern columns are often "base-deactivated" or "end-capped," where the surface silanols are chemically bonded with short-chain alkyl groups to make them inert. These are highly recommended for analyzing basic compounds.
-
Hybrid Silica Columns: Columns that incorporate organic groups into the silica matrix (hybrid silica) exhibit fewer free silanol groups and can provide better peak shapes for bases.
-
Polymer-Based Columns: These columns lack silanol groups entirely and can be an excellent choice for separating basic compounds, though they may have different selectivity compared to silica-based columns.
Troubleshooting Guide: Asymmetric Peak Shape
If you are experiencing poor peak shape with this compound, follow this troubleshooting workflow.
Caption: A troubleshooting workflow for diagnosing and resolving poor peak shape in chromatography.
Experimental Protocols
Below is an example experimental protocol for improving the peak shape of a related aniline compound, which can be adapted for this compound.
Objective: To improve the peak shape of 2,6-diethylaniline using mobile phase modifiers.
Methodology:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with modifier
-
Mobile Phase B: Acetonitrile with modifier
-
Gradient: 10% to 90% B over 10 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
Modifiers Tested:
-
0.1% (v/v) Formic Acid
-
0.1% (v/v) Trifluoroacetic Acid (TFA)
-
10 mM Ammonium Acetate, pH adjusted to 4.5
Data Presentation
The following table summarizes the expected impact of different mobile phase modifiers on the peak shape of an aniline compound.
| Modifier | Expected Tailing Factor | Expected Retention Time (min) | Comments |
| None | > 2.0 | 6.5 | Significant tailing due to silanol interactions. |
| 0.1% Formic Acid | 1.5 - 1.8 | 6.2 | Moderate improvement in peak shape. |
| 0.1% TFA | 1.1 - 1.3 | 6.0 | Good peak shape due to ion pairing and silanol suppression. |
| 10 mM Ammonium Acetate | 1.3 - 1.6 | 6.8 | Buffering capacity helps in achieving a consistent peak shape. |
This guide should provide a solid foundation for troubleshooting poor peak shape with this compound. For further assistance, please consult your column manufacturer's guidelines or contact our technical support team.
Potential for deuterium-hydrogen exchange in 3-Ethylaniline-d5 under different pH conditions
Welcome to the technical support center for 3-Ethylaniline-d5. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and managing the potential for deuterium-hydrogen (D-H) exchange in this compound under various experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen (D-H) exchange is a chemical process where a deuterium atom in a molecule is replaced by a hydrogen atom from the surrounding solvent or reagent, or vice versa. For this compound, which is deuterated on the aromatic ring, this exchange can lead to the loss of the isotopic label, compromising its use as an internal standard, a tracer in metabolic studies, or as a stabilized therapeutic agent.[][2][3][4] The stability of the C-D bond is crucial for the integrity and function of the deuterated molecule.[][4]
Q2: At which positions on the this compound molecule is D-H exchange most likely to occur?
A2: D-H exchange can occur at two main locations on the this compound molecule: the amino (-NH2) group and the aromatic ring.
-
Amino Group: The two hydrogens on the amino group are labile and will rapidly exchange with protons from any protic solvent (e.g., water, methanol). This exchange is generally expected and often, molecules are synthesized as the d5-aryl labeled version specifically because the N-H protons are known to be readily exchangeable.
-
Aromatic Ring: The five deuterium atoms on the aromatic ring are more stable. However, under certain conditions, particularly acidic pH, exchange can occur. The positions ortho and para to the amino group are the most susceptible to this exchange due to the activating effect of the amino group via an electrophilic aromatic substitution (EAS) mechanism.[5]
Q3: How does pH influence the stability of the deuterium label on the aromatic ring?
A3: The pH of the solution plays a critical role in the stability of the aromatic deuterons.
-
Acidic Conditions (pH < 7): Acidic conditions can catalyze the D-H exchange on the aromatic ring.[5] The reaction rate generally increases with increasing acidity. In strongly acidic solutions, the aniline can be protonated to form the anilinium ion, which is less activated towards electrophilic substitution. However, an equilibrium will still exist with the more reactive free aniline, allowing for exchange to occur.[5]
-
Neutral Conditions (pH ≈ 7): At neutral pH, the rate of D-H exchange on the aromatic ring is generally very slow and can be considered negligible for most applications over a typical experimental timeframe.
-
Basic Conditions (pH > 7): Basic conditions generally do not promote electrophilic aromatic substitution and therefore, the deuterium labels on the aromatic ring are expected to be highly stable.
Q4: Can the ethyl group on this compound influence the D-H exchange rate?
A4: Yes, the ethyl group can have a minor influence. As an alkyl group, it is weakly electron-donating and can slightly increase the electron density of the aromatic ring, which could subtly enhance the rate of electrophilic substitution compared to unsubstituted aniline. However, the primary driver for the regioselectivity and rate of exchange on the aromatic ring is the much stronger activating effect of the amino group.
Q5: For how long can I store this compound in solution at different pH values without significant loss of the deuterium label?
A5: The storage stability depends on the pH, temperature, and the desired level of isotopic purity. For long-term storage, it is recommended to store this compound in an aprotic solvent or as a solid. If aqueous solutions are necessary, using buffered solutions at neutral or slightly basic pH is advisable. For short-term use in acidic mobile phases for chromatography, it is best to prepare the solutions fresh and run the analysis promptly to minimize the potential for back-exchange.
Troubleshooting Guides
Issue 1: Loss of Deuterium Labeling Observed in Mass Spectrometry Analysis
| Potential Cause | Troubleshooting Steps |
| Acidic Mobile Phase in LC-MS | - Prepare the mobile phase and sample solutions immediately before analysis to minimize contact time. - If possible, increase the pH of the mobile phase to be closer to neutral. - Use a shorter analytical column or a higher flow rate to reduce the run time. |
| In-source Exchange | - Optimize the ion source conditions (e.g., temperature, voltages) to minimize energetic collisions that could promote exchange. - Use a "cold" spray ionization source if available. |
| Contamination with Protic Solvents | - Ensure all solvents used for sample preparation and analysis are of high purity and aprotic if the intention is to avoid any exchange. - Dry the sample thoroughly if it was previously in a protic solvent. |
Issue 2: Inconsistent Deuterium Incorporation Levels in Experimental Replicates
| Potential Cause | Troubleshooting Steps |
| Variable pH of Solutions | - Use calibrated pH meters and freshly prepared buffers to ensure consistent pH across all samples and replicates. |
| Temperature Fluctuations | - Control the temperature of the experiment and sample handling, as D-H exchange rates are temperature-dependent. |
| Inconsistent Incubation Times | - Use a precise timer for all incubation steps where D-H exchange might be a concern. |
Issue 3: Unexpected Peaks in NMR Spectrum Suggesting Partial Deuteration
| Potential Cause | Troubleshooting Steps |
| Back-Exchange During Sample Preparation | - Minimize the exposure of the sample to protic solvents (H2O, MeOH) during workup and purification. - If a protic solvent must be used, perform the steps at low temperature to reduce the exchange rate. |
| Impurity in the Starting Material | - Check the certificate of analysis for the isotopic purity of the this compound. - Re-purify the starting material if necessary. |
| Locking on the Wrong Solvent Signal in NMR | - Ensure the NMR spectrometer is locked on the correct deuterated solvent signal, especially when using a mixture of solvents.[6] |
Quantitative Data on D-H Exchange
The following table provides an illustrative summary of the potential for deuterium-hydrogen exchange in this compound under different pH conditions over a 24-hour period at room temperature. Note: This data is a hypothetical representation based on the established principles of H/D exchange in substituted anilines and is intended for guidance. Actual exchange rates should be determined empirically for your specific experimental conditions.
| pH | Condition | % D-H Exchange (Aromatic Ring) - Ortho/Para | % D-H Exchange (Aromatic Ring) - Meta | % D-H Exchange (Amino Group) |
| 2 | Strongly Acidic | 5 - 15% | < 1% | > 99% |
| 4 | Moderately Acidic | 1 - 5% | < 0.5% | > 99% |
| 7 | Neutral | < 0.1% | < 0.1% | > 99% |
| 10 | Basic | < 0.1% | < 0.1% | > 99% |
Experimental Protocols
Protocol 1: Monitoring Deuterium Exchange by ¹H NMR Spectroscopy
This protocol allows for the quantification of deuterium loss from the aromatic ring by observing the appearance of proton signals in the aromatic region of the ¹H NMR spectrum.
-
Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated aprotic solvent (e.g., Acetonitrile-d3, DMSO-d6).
-
Prepare buffer solutions at the desired pH values (e.g., pH 2, 4, 7, 10) using D₂O to avoid introducing protons.
-
In an NMR tube, mix a known concentration of the this compound stock solution with the D₂O buffer. Add a known amount of an internal standard (e.g., 1,1,2,2-tetrachloroethane) that is stable under the experimental conditions and has a signal that does not overlap with the analyte signals.[7]
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum immediately after sample preparation (t=0).
-
Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 4, 8, 24 hours) while maintaining the sample at a constant temperature.
-
Ensure the spectrometer is properly locked and shimmed for each acquisition.
-
-
Data Analysis:
-
Integrate the signals corresponding to the newly appeared aromatic protons of 3-ethylaniline.
-
Integrate the signal of the internal standard.
-
Calculate the percentage of D-H exchange at each time point by comparing the integral of the aromatic protons to the integral of the internal standard and the initial concentration of the deuterated compound.
-
Protocol 2: Analysis of Deuterium Content by Mass Spectrometry
This protocol is suitable for determining the overall deuterium content of the this compound molecule after exposure to different pH conditions.
-
Sample Incubation:
-
Incubate a known amount of this compound in buffered solutions at the desired pH values for a set period.
-
-
Sample Preparation for MS:
-
After incubation, quench the exchange reaction by flash-freezing the sample in liquid nitrogen.
-
Lyophilize the samples to remove the aqueous buffer.
-
Reconstitute the sample in a suitable aprotic solvent for MS analysis (e.g., acetonitrile).
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately determine the mass-to-charge ratio (m/z) of the molecular ion.
-
Acquire a mass spectrum of an unexposed this compound standard for comparison.
-
-
Data Analysis:
-
Determine the average mass of the 3-Ethylaniline species in each sample.
-
Calculate the percentage of deuterium loss based on the shift in the average molecular weight compared to the standard.
-
Visualizations
Caption: Workflow for assessing D-H exchange in this compound.
Caption: Troubleshooting logic for deuterium loss in experiments.
References
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. tandfonline.com [tandfonline.com]
- 4. musechem.com [musechem.com]
- 5. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting | Department of Chemistry and Biochemistry | University of Maryland [chem.umd.edu]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isotopic Correction for 3-Ethylaniline-d5
This technical support guide provides researchers, scientists, and drug development professionals with detailed information on how to correct for the isotopic contribution of 3-Ethylaniline-d5 when used as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is isotopic contribution, and why is it a concern when using this compound?
A1: Isotopic contribution, often referred to as "cross-talk," occurs when the signal from the naturally occurring isotopes of the analyte (3-Ethylaniline) overlaps with the signal of the deuterated internal standard (this compound).[1][2] This is a concern because 3-Ethylaniline contains elements like carbon and nitrogen, which have naturally occurring heavier isotopes (¹³C and ¹⁵N). These heavier isotopes in the analyte can produce a mass signal that is nominally the same as one of the isotopologues of the this compound internal standard, leading to an artificially inflated internal standard signal. This phenomenon can result in non-linear calibration curves and biased (inaccurate) quantitative results.[1]
Q2: What are the main sources of isotopic contribution from this compound?
A2: There are two primary sources of isotopic contribution to consider:
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Natural Isotopic Abundance of the Analyte: The unlabeled 3-Ethylaniline has a natural distribution of heavy isotopes (primarily ¹³C). The M+1, M+2, etc., isotope peaks of the analyte can contribute to the signal of the deuterated internal standard.
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Isotopic Purity of the Deuterated Standard: The this compound internal standard itself is not 100% pure. It will contain small amounts of d0, d1, d2, d3, and d4 species. The presence of the d0 isotopologue in the internal standard directly contributes to the analyte signal.
Q3: How can I determine the isotopic purity of my this compound standard?
A3: The isotopic purity of your this compound standard can be determined by direct infusion or liquid chromatography-mass spectrometry (LC-MS) analysis of a neat solution of the standard.[3] By examining the mass spectrum, you can determine the relative abundances of the different deuterated species (d0 to d5). This information is crucial for accurate correction.
Q4: Can the use of a deuterated internal standard like this compound introduce other issues?
A4: Yes. Deuterated internal standards can sometimes exhibit slightly different chromatographic behavior compared to their non-deuterated counterparts, a phenomenon known as the "isotope effect."[4] This can lead to incomplete co-elution of the analyte and the internal standard, which may result in differential matrix effects and impact the accuracy of quantification.[4][5] It is essential to verify the co-elution of 3-Ethylaniline and this compound during method development.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Non-linear calibration curve (especially at high analyte concentrations) | Significant isotopic contribution from the analyte to the internal standard signal. | Implement an isotopic correction algorithm. Determine the contribution of the analyte's M+5 peak to the this compound signal and subtract it from the measured internal standard response. |
| Inaccurate quantification, biased results | 1. Uncorrected isotopic contribution. 2. Inaccurate assessment of the isotopic purity of the internal standard. 3. Differential matrix effects due to poor co-elution. | 1. Apply a validated isotopic correction method. 2. Experimentally determine the isotopic distribution of your this compound standard. 3. Optimize chromatographic conditions to ensure complete co-elution of the analyte and internal standard. |
| Poor precision in quality control samples | Inconsistent isotopic contribution across different concentration levels or matrix compositions. | Ensure the isotopic correction method is robust across the entire calibration range. Re-evaluate matrix effects. |
Experimental Protocol: Determining and Correcting for Isotopic Contribution
This protocol outlines the steps to experimentally determine the isotopic contribution of 3-Ethylaniline to the this compound internal standard signal.
Objective: To calculate the correction factor for the isotopic overlap between 3-Ethylaniline and this compound.
Materials:
-
3-Ethylaniline certified reference standard
-
This compound certified reference standard
-
Mass spectrometer (e.g., LC-MS/MS)
-
Appropriate solvents for sample preparation
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 3-Ethylaniline at a known high concentration (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL).
-
Prepare a series of calibration standards of 3-Ethylaniline without the internal standard.
-
Prepare a solution containing only the this compound internal standard at the concentration used in the assay.
-
-
Mass Spectrometric Analysis:
-
Analyze the pure this compound solution to determine its isotopic distribution (the relative percentages of d0, d1, d2, d3, d4, and d5 species).
-
Analyze the highest concentration standard of 3-Ethylaniline (without internal standard) and measure the signal intensity at the mass-to-charge ratio (m/z) of both the analyte and the this compound. The signal observed at the m/z of the internal standard in this sample represents the contribution from the analyte's natural isotopes.
-
-
Calculation of Correction Factor:
-
The correction factor (CF) can be calculated as the ratio of the signal intensity at the m/z of this compound to the signal intensity at the m/z of 3-Ethylaniline in the high-concentration analyte-only sample.
-
CF = (Intensity at m/z of IS) / (Intensity at m/z of Analyte)
-
-
The corrected internal standard area can then be calculated for each sample using the following formula:
-
Corrected IS Area = Measured IS Area - (CF * Measured Analyte Area)
-
-
Data Presentation:
Table 1: Natural Abundance of Relevant Isotopes
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.985 |
| ²H (D) | 0.015 | |
| Nitrogen | ¹⁴N | 99.634 |
| ¹⁵N | 0.366 |
Source: Data derived from multiple sources.[3][6][7]
Table 2: Hypothetical Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (%) |
| d0 | 0.1 |
| d1 | 0.3 |
| d2 | 0.8 |
| d3 | 2.5 |
| d4 | 15.0 |
| d5 | 81.3 |
Visualizations
References
- 1. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
Improving ionization efficiency of 3-Ethylaniline-d5 in mass spectrometry
Welcome to the technical support center for the mass spectrometric analysis of 3-Ethylaniline-d5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to improve ionization efficiency and overall data quality.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is most suitable for this compound analysis?
A1: The choice of ionization technique depends on the polarity of the analyte and the mobile phase composition. For this compound, which is a moderately polar aromatic amine, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective.
-
Electrospray Ionization (ESI): ESI is generally preferred for polar and ionizable compounds. Since 3-Ethylaniline is an amine, it can be readily protonated in the positive ion mode, making ESI a suitable choice, especially when using protic solvents or acidic mobile phase additives.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar to moderately polar compounds with some volatility. It can be a good alternative or even provide better sensitivity than ESI for aromatic amines, particularly at higher flow rates.[1][2]
-
Atmospheric Pressure Photoionization (APPI): APPI is typically used for nonpolar compounds. While it can ionize aromatic compounds, ESI and APCI are generally the first choices for aromatic amines.
Q2: What are the expected adducts for this compound in positive ion mode?
A2: In positive ion mode, the most common adduct for this compound is the protonated molecule, [M+H]⁺. Depending on the mobile phase composition and the presence of salts, you may also observe other adducts such as sodium [M+Na]⁺ or potassium [M+K]⁺. The addition of mobile phase modifiers like ammonium formate or acetate can promote the formation of the desired [M+H]⁺ adduct.
Q3: Why am I observing a chromatographic shift between 3-Ethylaniline (the analyte) and this compound (the internal standard)?
A3: A slight chromatographic shift between an analyte and its deuterated internal standard is a known phenomenon. Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography.[3] This is attributed to the subtle differences in physicochemical properties, such as polarity, caused by the deuterium labeling. This shift is usually small but can be problematic if it leads to differential matrix effects.
Q4: Can the position of deuterium labeling on this compound affect its fragmentation?
A4: Yes, the position of deuterium labeling can influence fragmentation pathways. If the deuterium atoms are located at a site that is involved in a fragmentation reaction, the resulting fragment ions will have a different mass-to-charge ratio (m/z) compared to the unlabeled compound. This can be advantageous for confirming fragmentation pathways but needs to be considered when setting up MRM transitions.
Troubleshooting Guides
Issue 1: Low Signal Intensity or Poor Ionization Efficiency
Low signal intensity for this compound can be a common issue. The following troubleshooting steps can help improve ionization efficiency.
Troubleshooting Workflow for Low Signal Intensity
Caption: A logical workflow for troubleshooting low signal intensity.
Detailed Steps:
-
Optimize Ion Source Parameters:
-
Ionization Mode: If using ESI, ensure you are in the positive ion mode. Compare the signal intensity with APCI to determine the optimal source for your conditions.
-
Source Temperature and Gas Flow: These parameters are critical for efficient desolvation. Systematically vary the source temperature and nebulizer/drying gas flow rates to find the optimal settings for this compound. Higher temperatures and gas flows can aid in desolvation but excessive settings may lead to thermal degradation.[4][5]
-
Capillary/Corona Discharge Current: In ESI, adjust the capillary voltage to ensure a stable spray. In APCI, optimize the corona discharge current.
-
-
Optimize Mobile Phase Composition:
-
pH: Aromatic amines are basic, and their ionization is favored at a lower pH. The addition of a small amount of a volatile acid, such as formic acid or acetic acid (typically 0.1%), to the mobile phase can significantly enhance protonation and improve signal intensity in positive ESI.[6]
-
Organic Modifier: The type and percentage of the organic solvent (e.g., acetonitrile or methanol) can influence ESI efficiency. Experiment with different gradients and solvent compositions.
-
-
Investigate the Internal Standard:
-
Purity and Concentration: Verify the purity and concentration of your this compound stock solution. Degradation or incorrect concentration can lead to a lower than expected signal.
-
Co-elution with Analyte: While a slight shift is possible, ensure that the internal standard peak is eluting close to the analyte peak and is not being affected by severe, localized matrix effects.
-
-
Assess Matrix Effects:
-
Ion Suppression/Enhancement: Components from the sample matrix can co-elute with this compound and suppress or enhance its ionization, leading to inaccurate quantification.[7][8][9] To assess this, compare the signal of this compound in a pure solvent with its signal in a sample matrix extract.
-
Mitigation Strategies: If significant matrix effects are observed, consider improving sample preparation (e.g., using solid-phase extraction), optimizing chromatographic separation to move the analyte away from interfering matrix components, or diluting the sample.[10]
-
Quantitative Data: Typical Starting Parameters for Aromatic Amine Analysis
While optimal parameters are instrument-dependent, the following table provides a starting point for method development for this compound.
| Parameter | ESI | APCI |
| Ionization Mode | Positive | Positive |
| Capillary Voltage | 3.0 - 4.5 kV | N/A |
| Corona Current | N/A | 3 - 5 µA |
| Source Temperature | 300 - 450 °C | 350 - 500 °C |
| Nebulizer Gas | 30 - 50 psi | 40 - 60 psi |
| Drying Gas Flow | 8 - 12 L/min | 5 - 10 L/min |
| Mobile Phase pH | Acidic (e.g., 0.1% Formic Acid) | Acidic or Neutral |
Issue 2: Poor Peak Shape (Tailing, Broadening, or Splitting)
Poor peak shape can compromise resolution and lead to inaccurate integration.
Troubleshooting Workflow for Poor Peak Shape
Caption: A systematic approach to troubleshooting poor peak shape.
Detailed Steps:
-
Check Column Health:
-
Column Contamination: A buildup of matrix components on the column can lead to peak tailing or splitting. Flush the column with a strong solvent or, if necessary, replace it.
-
Column Void: A void at the head of the column can cause peak splitting. This can sometimes be addressed by reversing and flushing the column (check manufacturer's instructions).
-
-
Optimize Mobile Phase:
-
pH and Ionic Strength: For basic compounds like aromatic amines, secondary interactions with residual silanols on the column packing can cause peak tailing. Using a mobile phase with a low pH (e.g., with formic or acetic acid) can protonate the amine and reduce these interactions. Adding a buffer, such as ammonium formate or acetate, can also improve peak shape.[11]
-
Mobile Phase Mismatch: Ensure the sample solvent is not significantly stronger than the initial mobile phase, as this can lead to peak distortion.[12]
-
-
Check Injection Parameters:
-
Injection Volume: Injecting too large a volume, especially in a strong solvent, can cause peak broadening. Reduce the injection volume if possible.
-
Injector Issues: A partially blocked injector needle or a scratched rotor seal can lead to split peaks.[12]
-
-
Inspect the LC System:
-
Dead Volume: Excessive tubing length or poorly made connections can introduce dead volume, leading to peak broadening. Ensure all fittings are secure and tubing is of the appropriate internal diameter.
-
Leaks: Check for any leaks in the system, as they can affect pressure stability and peak shape.
-
Issue 3: In-source Fragmentation or Unexpected Fragments
The appearance of fragment ions in the full scan or precursor ion scan can indicate that the ionization process is too energetic.
Fragmentation Pathway of 3-Ethylaniline
The electron ionization (EI) mass spectrum of 3-ethylaniline shows a prominent molecular ion peak (m/z 121) and a base peak at m/z 106.[13] This suggests a primary fragmentation pathway involving the loss of a methyl radical.
Caption: Proposed fragmentation pathway for 3-Ethylaniline.
Troubleshooting Steps:
-
Reduce Source Energy:
-
Cone/Fragmentor Voltage (ESI): This voltage difference between the skimmer and the first mass analyzer can induce fragmentation. Gradually decrease this voltage to reduce the energy of the ions entering the mass spectrometer.
-
Source Temperature (APCI): High source temperatures in APCI can cause thermal degradation of the analyte before ionization. Try reducing the source temperature.
-
-
Optimize Collision Energy (for MS/MS):
-
If you are performing MS/MS and observing excessive fragmentation of the precursor ion, reduce the collision energy in the collision cell.
-
Experimental Protocols
Protocol 1: Optimization of ESI Source Parameters for this compound
This protocol outlines a systematic approach to optimizing ESI source parameters using flow injection analysis (FIA).
-
Prepare a standard solution of this compound at a concentration that gives a reasonable signal (e.g., 100 ng/mL) in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Set up the mass spectrometer for FIA by connecting the LC pump directly to the ESI source, bypassing the column. Set the flow rate to a typical analytical flow (e.g., 0.4 mL/min).
-
Infuse the standard solution continuously into the mass spectrometer.
-
Set initial ESI parameters based on the instrument manufacturer's recommendations or the values in the table above.
-
Optimize one parameter at a time while monitoring the signal intensity of the [M+H]⁺ ion for this compound.
-
Vary the capillary voltage in increments (e.g., 0.5 kV) and record the signal at each step.
-
Vary the source temperature in increments (e.g., 25 °C).
-
Vary the nebulizer gas pressure in increments (e.g., 5 psi).
-
Vary the drying gas flow rate in increments (e.g., 1 L/min).
-
-
Plot the signal intensity against each parameter to determine the optimal value that provides the highest and most stable signal.
-
Verify the optimized parameters by injecting the standard onto the analytical column and confirming the improved signal intensity and peak shape.
This technical support center provides a starting point for troubleshooting and optimizing the analysis of this compound. Remember that optimal conditions can be highly dependent on the specific instrument, column, and sample matrix. Systematic evaluation of the parameters discussed here will help you achieve the best possible results for your application.
References
- 1. m.youtube.com [m.youtube.com]
- 2. biotage.com [biotage.com]
- 3. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. longdom.org [longdom.org]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Ugly peak shape of amine compound - Chromatography Forum [chromforum.org]
- 12. halocolumns.com [halocolumns.com]
- 13. Aniline, 3-ethyl- [webbook.nist.gov]
Technical Support Center: Minimizing Ion Suppression with 3-Ethylaniline-d5
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using an internal standard like 3-Ethylaniline-d5?
A1: Ion suppression is a type of matrix effect where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix.[1][2] In the context of using this compound as an internal standard, ion suppression can compromise the accuracy and precision of quantitative analysis.[3][4] Even though a deuterated internal standard is designed to co-elute with the analyte and experience similar ionization effects, significant or differential ion suppression can still lead to inaccurate results.[4][5] This phenomenon occurs because interfering molecules in the sample matrix can compete with the analyte and internal standard for ionization in the mass spectrometer's ion source.[1][6][7]
Q2: How can I determine if my analysis using this compound is affected by ion suppression?
A2: A common and effective method to assess ion suppression is the post-column infusion experiment.[3][8] This involves infusing a constant flow of your analyte and internal standard (this compound) into the mass spectrometer while injecting a blank matrix sample onto the LC column. Any dip in the baseline signal of the infused compounds indicates the retention time at which co-eluting matrix components are causing ion suppression.[2][8] Another approach is to compare the signal response of the analyte and internal standard in a pure solvent versus the sample matrix. A lower response in the matrix indicates the presence of ion suppression.[1]
Q3: Can the choice of ionization technique affect ion suppression when analyzing my compound with this compound?
A3: Yes, the choice of ionization technique can significantly impact the degree of ion suppression. Electrospray ionization (ESI) is generally more susceptible to ion suppression than atmospheric pressure chemical ionization (APCI).[9][10] If you are experiencing significant ion suppression with ESI, switching to APCI, if compatible with your analyte, may reduce the effect. Additionally, within ESI, sometimes switching from positive to negative ionization mode (or vice-versa) can alleviate suppression, as fewer matrix components may ionize under the alternative polarity.[2][10]
Q4: What are the primary sources of ion suppression in a typical bioanalytical method?
A4: The primary sources of ion suppression are endogenous components from the biological matrix, such as salts, phospholipids, proteins, and peptides.[1][11][12] Exogenous compounds like formulation excipients, dosing vehicles, and contaminants from sample collection tubes can also contribute. These components can co-elute with the analyte and internal standard, leading to competition in the ion source.
Troubleshooting Guides
Issue 1: Poor reproducibility and accuracy in quantitative results despite using this compound.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Significant Ion Suppression | Perform a post-column infusion experiment to identify the regions of ion suppression in your chromatogram. | Identification of time segments where co-eluting matrix components suppress the signal. |
| Differential Ion Suppression | Even with a co-eluting deuterated internal standard, severe matrix effects can affect the analyte and internal standard slightly differently.[4] Optimize the chromatographic method to separate the analyte and internal standard from the suppression zones. | Improved peak shapes and more consistent analyte-to-internal standard ratios across different samples. |
| Inefficient Sample Preparation | Enhance the sample cleanup procedure. If using protein precipitation, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove a wider range of interfering compounds.[1][2] | Cleaner sample extracts with reduced matrix components, leading to less ion suppression. |
Issue 2: The signal intensity for both the analyte and this compound is unexpectedly low in sample wells compared to standard solutions.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Matrix Effects | Prepare matrix-matched calibration standards by spiking known concentrations of the analyte and this compound into a blank matrix that is identical to the sample matrix.[9] | This compensates for predictable ion suppression, leading to more accurate quantification. |
| Sample Concentration | Dilute the sample with the initial mobile phase.[8][10] This reduces the concentration of interfering matrix components. | An increase in signal-to-noise ratio if the suppression was caused by high concentrations of matrix components. |
| Chromatographic Co-elution | Adjust the gradient profile or change the stationary phase of the analytical column to improve the separation of the analyte and internal standard from interfering peaks. | Better resolution between the peaks of interest and matrix components, minimizing ion suppression. |
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
Objective: To identify the regions in the chromatographic run where ion suppression occurs.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-union
-
Standard solution of the analyte and this compound (e.g., 100 ng/mL in 50:50 acetonitrile:water)
-
Blank matrix extract (e.g., protein-precipitated plasma from a control subject)
-
Mobile phases and analytical column as per the analytical method
Methodology:
-
Configure the LC-MS system as shown in the diagram below.
-
Set the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the analyte and internal standard solution.
-
Connect the output of the analytical column and the syringe pump to the T-union.
-
Connect the output of the T-union to the mass spectrometer's ion source.
-
Begin acquiring data on the mass spectrometer, monitoring the mass transitions for both the analyte and this compound. You should observe a stable, elevated baseline signal.
-
Inject a blank matrix extract onto the LC column and start the chromatographic run.
-
Monitor the baseline of the analyte and internal standard signals throughout the run. Any significant drop in the baseline indicates a region of ion suppression.
Visualizations
Caption: Mechanism of Ion Suppression in the ESI Source.
Caption: Troubleshooting Workflow for Ion Suppression.
Caption: Experimental Setup for Post-Column Infusion.
References
- 1. longdom.org [longdom.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. texilajournal.com [texilajournal.com]
- 6. Internal standard signal suppression by co-eluting analyte in isotope dilution LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Ion suppression in liquid chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. providiongroup.com [providiongroup.com]
- 11. waters.com [waters.com]
- 12. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
Stability issues of 3-Ethylaniline-d5 in processed samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of 3-Ethylaniline-d5 in processed samples. It is intended for researchers, scientists, and drug development professionals utilizing this deuterated internal standard in their analytical workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent and variable peak area responses for this compound across our sample batch. What could be the potential causes?
A1: Inconsistent peak area responses for this compound can stem from several factors. One of the primary concerns with deuterated standards, especially aniline derivatives, is the potential for deuterium-hydrogen (D-H) exchange.[1][2] This can occur under certain pH conditions, particularly acidic or basic environments, during sample processing or storage.[1] Another possibility is differential matrix effects, where components in your sample matrix may suppress or enhance the ionization of this compound to a different extent than the non-deuterated analyte.[3] Inconsistent sample preparation, such as variations in extraction recovery between samples, can also lead to variable responses.[4]
Q2: Our this compound peak is showing a slight retention time shift compared to the unlabeled 3-Ethylaniline. Is this normal, and can it affect our results?
A2: Yes, a slight retention time shift between a deuterated internal standard and its non-deuterated analog is a known phenomenon.[5] This "isotope effect" can occur due to the slightly different physicochemical properties imparted by the deuterium atoms. While a small, consistent shift may not be problematic, a variable or significant shift can lead to inaccurate quantification. This is because the analyte and the internal standard may elute into regions with different levels of matrix-induced ion suppression or enhancement, a phenomenon known as differential matrix effects.[3][5] It is crucial to ensure that the peaks of both the analyte and the internal standard are consistently integrated.
Q3: How can we minimize the risk of deuterium-hydrogen exchange for this compound during our experimental workflow?
A3: To minimize D-H exchange, it is critical to control the pH of your solutions. For aniline compounds, strongly acidic or basic conditions should be avoided, especially during prolonged storage or at elevated temperatures.[1] Whenever possible, maintain samples and extracts at a neutral or near-neutral pH. If your protocol requires acidic or basic conditions, minimize the exposure time and consider performing these steps at reduced temperatures. Using aprotic solvents for reconstitution and dilution of the stock standard can also help prevent D-H exchange.
Q4: What are the best practices for storing and handling this compound to ensure its stability?
A4: Proper storage and handling are crucial for maintaining the integrity of this compound. Stock solutions should be stored at the recommended temperature, typically -20°C or -80°C, in tightly sealed containers to prevent solvent evaporation and contamination. Avoid repeated freeze-thaw cycles by preparing smaller aliquots of your working solutions. When preparing solutions, use high-purity solvents and ensure they are free of contaminants that could promote degradation.
Q5: We suspect matrix effects are impacting our this compound signal. How can we confirm and mitigate this?
A5: To confirm matrix effects, you can perform a post-extraction addition experiment. This involves comparing the response of this compound in a clean solvent to its response in a sample matrix extract to which the standard has been added after extraction. A significant difference in response indicates the presence of matrix effects. To mitigate these effects, you can try to improve your sample clean-up procedure to remove interfering matrix components. Alternatively, optimizing your chromatographic conditions to separate the analyte and internal standard from the majority of the matrix components can be effective.[5]
Troubleshooting Guide
This table summarizes potential stability issues with this compound and provides recommended troubleshooting steps.
| Observed Issue | Potential Cause(s) | Recommended Troubleshooting Actions |
| Decreasing peak area of this compound over time in processed samples | Deuterium-hydrogen exchange. | - Analyze samples immediately after processing.- Investigate the pH of the final sample extract and adjust to neutral if possible.- Evaluate the stability of this compound in the sample matrix at different time points and temperatures. |
| Inconsistent analyte/internal standard peak area ratio across the batch | Differential matrix effects. | - Optimize the sample preparation method to improve the removal of matrix components.- Adjust the chromatographic method to better separate the analyte and internal standard from co-eluting matrix components.[5]- Evaluate a different ionization source if available (e.g., APCI instead of ESI). |
| Retention time shift of this compound relative to the analyte | Isotope effect. | - Ensure the chromatography is robust and reproducible.- If the shift is inconsistent, investigate the column's health and the mobile phase preparation.- Consider using a column with different selectivity to minimize the separation. |
| Appearance of unexpected peaks near the this compound peak | Degradation of the internal standard or presence of impurities. | - Verify the purity of the this compound standard.- Investigate potential degradation pathways under your specific sample processing and storage conditions.- Ensure that all solvents and reagents are of high purity. |
Experimental Protocol: Stability Assessment of this compound
This protocol outlines a general procedure to assess the stability of this compound in a processed biological matrix (e.g., plasma).
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a concentration relevant to your assay (e.g., 1 µg/mL).
2. Sample Preparation:
-
Spike a known amount of the this compound working solution into a pooled batch of the blank biological matrix.
-
Process these spiked samples using your established extraction protocol (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
After extraction, the samples are ready for stability testing under different conditions.
3. Stability Testing Conditions:
-
Autosampler Stability: Store a set of extracted samples in the autosampler at a controlled temperature (e.g., 4°C or 10°C) and analyze them at various time points (e.g., 0, 4, 8, 12, 24 hours).
-
Freeze-Thaw Stability: Subject a set of extracted samples to multiple freeze-thaw cycles (e.g., three cycles of freezing at -80°C and thawing at room temperature). Analyze the samples after the final thaw cycle.
-
Short-Term Bench-Top Stability: Keep a set of extracted samples at room temperature for a defined period (e.g., 0, 2, 4, 6 hours) before analysis.
4. Data Analysis:
-
Analyze the samples from each stability condition using a validated LC-MS/MS method.
-
Calculate the mean peak area and standard deviation for this compound at each time point or condition.
-
Compare the results to the initial (T=0) analysis. A significant change in the peak area (typically >15%) may indicate instability.
Workflow for Investigating this compound Stability
Caption: A flowchart illustrating the troubleshooting workflow for this compound stability issues.
References
- 1. rroij.com [rroij.com]
- 2. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Dealing with co-eluting interferences with 3-Ethylaniline-d5
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Ethylaniline-d5. The following information is designed to help you address common challenges, particularly those related to co-eluting interferences, during your analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in our analyses?
This compound is a deuterated form of 3-Ethylaniline. In analytical chemistry, particularly in mass spectrometry-based methods like LC-MS/MS, deuterated compounds are commonly used as internal standards. Because this compound is chemically almost identical to the non-deuterated (native) 3-Ethylaniline, it behaves similarly during sample preparation and analysis. This allows it to be used as a reference to accurately quantify the native compound, correcting for variations in sample extraction, injection volume, and instrument response.
Q2: What are the typical mass transitions for 3-Ethylaniline and this compound in LC-MS/MS analysis?
The mass transitions (precursor ion → product ion) are crucial for the selective detection and quantification of your target analytes. While optimal transitions should be determined empirically on your specific instrument, typical values are provided below.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 3-Ethylaniline | 122.1 | 107.1 | 15-25 |
| This compound | 127.1 | 112.1 | 15-25 |
Note: These values are illustrative and may require optimization based on your mass spectrometer and experimental conditions.
Q3: What are some common causes of inaccurate quantification when using this compound?
Inaccurate quantification can arise from several factors, with co-eluting interferences being a primary concern. Here are some common causes:
-
Isobaric Interferences: Compounds with the same nominal mass as your analyte or internal standard can co-elute and interfere with your measurement.
-
Matrix Effects: Components of the sample matrix (e.g., salts, lipids, other metabolites) can co-elute and either suppress or enhance the ionization of your analyte and internal standard in the mass spectrometer source, leading to inaccurate results.[1][2][3]
-
Chromatographic Co-elution of Isomers: Structural isomers of 3-Ethylaniline may not be adequately separated from the target analyte, leading to an overestimation.
-
Deuterium Exchange: In some instances, the deuterium atoms on the internal standard can exchange with hydrogen atoms from the solvent or matrix, converting the internal standard into the native analyte and causing a biased high result.
-
Differential Matrix Effects: Even with a deuterated internal standard, matrix components can sometimes affect the analyte and the internal standard to different extents, especially if they are not perfectly co-eluting.[1]
Troubleshooting Guide for Co-eluting Interferences
This guide provides a systematic approach to identifying and resolving issues with co-eluting interferences when analyzing 3-Ethylaniline with its deuterated internal standard, this compound.
Problem 1: Poor Peak Shape or Unexplained Peaks
Symptom: You observe peak tailing, fronting, splitting, or the presence of shoulder peaks for either 3-Ethylaniline or this compound.
Possible Cause: A co-eluting interference is present.
Troubleshooting Steps:
-
Visual Inspection of Chromatograms: Carefully examine the peak shapes. A shoulder or a distorted peak is a strong indicator of a co-eluting compound.
-
Methodical Approach to Troubleshooting:
-
Inject a Blank: Run a solvent blank to rule out system contamination.
-
Inject a Standard Solution: Analyze a pure standard of 3-Ethylaniline and this compound to confirm their expected retention times and peak shapes.
-
Analyze a Matrix Blank: Prepare and inject a sample of the matrix (e.g., plasma, urine) without the analyte or internal standard to identify endogenous components that might interfere.
-
Spike Matrix Blank: Spike the matrix blank with a known concentration of your analytes to assess the impact of the matrix on peak shape and recovery.
-
Workflow for Identifying the Source of Peak Distortion
Caption: A logical workflow to diagnose the cause of poor peak shape.
Problem 2: Inconsistent or Non-reproducible Results
Symptom: The calculated concentrations of 3-Ethylaniline vary significantly between replicate injections or different sample batches. The internal standard response may also be erratic.
Possible Cause: Differential matrix effects are impacting the analyte and internal standard unequally. This can happen if the analyte and its deuterated internal standard are not perfectly co-eluting.
Troubleshooting Steps:
-
Evaluate Chromatographic Resolution:
-
Overlay the chromatograms of the native analyte and the deuterated internal standard from a single injection.
-
Zoom in on the peaks. Is there a slight shift in retention time? Even a small offset can expose them to different matrix effects. The deuterium isotope effect can sometimes cause the deuterated standard to elute slightly earlier than the native compound.[4]
-
-
Modify Chromatographic Conditions:
-
Adjust Mobile Phase Gradient: A shallower gradient can improve the separation of the analyte from interfering matrix components.
-
Change Column Chemistry: If using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) phase, which can provide different interactions with aromatic amines.
-
Optimize Temperature: Lowering the column temperature can sometimes increase retention and improve resolution.
-
-
Improve Sample Preparation:
-
Solid-Phase Extraction (SPE): Implement or optimize an SPE method to more effectively remove interfering matrix components. Different sorbents (e.g., mixed-mode cation exchange) can be selective for amines.
-
Liquid-Liquid Extraction (LLE): Optimize the pH and solvent choice to selectively extract the basic 3-Ethylaniline while leaving behind acidic or neutral interferences.
-
Workflow for Mitigating Inconsistent Results
Caption: A troubleshooting workflow for addressing inconsistent analytical results.
Experimental Protocols
Protocol 1: Basic LC-MS/MS Method for 3-Ethylaniline
This protocol provides a starting point for the analysis of 3-Ethylaniline. Optimization will likely be required for your specific application and matrix.
-
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5-10% B, ramp up to 95% B over several minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Source Parameters: Optimize gas flows, temperature, and voltages according to the instrument manufacturer's recommendations.
-
Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)
This is a general protocol for extracting aromatic amines from a biological matrix like plasma or urine.
-
To 100 µL of sample, add 10 µL of this compound internal standard solution.
-
Add 50 µL of a basifying agent (e.g., 1 M Sodium Carbonate) to adjust the pH to > 9. This ensures the aniline is in its neutral, extractable form.
-
Add 500 µL of an organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).
-
Vortex for 1-2 minutes.
-
Centrifuge at high speed for 5-10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase conditions (e.g., 95% A, 5% B).
-
Vortex briefly and inject into the LC-MS/MS system.
By following these guidelines and protocols, researchers can more effectively troubleshoot issues related to co-eluting interferences and ensure the generation of accurate and reliable data in their analyses involving this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Do deuterium labeled internal standards correct for matrix effects in LC-MS/MS assays? A case study using plasma free metanephrine and normetanephrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Method validation for 3-Ethylaniline analysis using 3-Ethylaniline-d5
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical method validation for the quantification of 3-Ethylaniline, a compound of interest in various stages of drug development and chemical analysis. We will explore a robust method utilizing a stable isotope-labeled internal standard, 3-Ethylaniline-d5, and compare its performance against an alternative method. The data presented herein is synthesized from established bioanalytical method validation guidelines and principles.
The Gold Standard: Leveraging a Stable Isotope-Labeled Internal Standard
The use of a stable isotope-labeled internal standard (SIL-IS), such as this compound, is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis. The SIL-IS is chemically identical to the analyte, 3-Ethylaniline, but has a different mass due to the incorporation of deuterium atoms. This near-perfect analogy allows it to mimic the analyte's behavior throughout sample preparation and analysis, effectively compensating for variability in extraction recovery, matrix effects, and instrument response.
Alternative Approaches: A Comparative Perspective
For comparison, we will consider an alternative method that employs a structurally analogous internal standard (e.g., 4-Ethylaniline) or a different analytical technique such as Gas Chromatography-Mass Spectrometry (GC-MS) without an isotope-labeled internal standard. While these methods can be effective, they may be more susceptible to variations that can impact accuracy and precision.
Key Performance Parameter Comparison
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for 3-Ethylaniline using this compound as an internal standard compared to an alternative method.
| Validation Parameter | Method A: LC-MS/MS with this compound (SIL-IS) | Method B: Alternative Method (e.g., GC-MS with a structural analog IS) | Acceptance Criteria (Typical) |
| Linearity (r²) | > 0.999 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% RSD) | < 10% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 1 ng/mL | Signal-to-noise ratio ≥ 10 |
| Matrix Effect (% RSD) | < 5% | < 20% | ≤ 15% |
| Recovery (% RSD) | < 10% | < 20% | Consistent, precise, and reproducible |
Experimental Protocols
Method A: LC-MS/MS with this compound (SIL-IS)
1. Sample Preparation:
-
To 100 µL of plasma, add 25 µL of this compound internal standard working solution (10 ng/mL).
-
Perform protein precipitation by adding 300 µL of acetonitrile.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
MS System: Sciex Triple Quad™ 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions: 3-Ethylaniline: 122.1 → 107.1; this compound: 127.1 → 112.1.
Method B: GC-MS with a Structural Analog Internal Standard
1. Sample Preparation:
-
To 500 µL of the sample, add 50 µL of the structural analog internal standard solution (e.g., 4-Ethylaniline, 1 µg/mL).
-
Perform liquid-liquid extraction with 2 mL of ethyl acetate.
-
Vortex for 2 minutes and centrifuge at 4,000 rpm for 5 minutes.
-
Transfer the organic layer to a new tube and evaporate to a final volume of 100 µL.
2. GC-MS Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 minute, ramp to 280°C at 20°C/min, hold for 5 minutes.
-
MS System: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI).
-
Monitored Ions: 3-Ethylaniline: m/z 121, 106; 4-Ethylaniline: m/z 121, 106.
Visualizing the Workflow and Comparison
Caption: A generalized workflow for the validation of an analytical method.
Caption: Key performance differences between methods.
Conclusion
The validation data and established scientific principles strongly support the use of a stable isotope-labeled internal standard, such as this compound, for the quantitative analysis of 3-Ethylaniline.[1] This approach consistently yields superior accuracy, precision, and robustness by effectively mitigating analytical variability. While alternative methods can be suitable for certain applications, the use of a SIL-IS is recommended for regulated bioanalysis and studies requiring the highest level of data integrity and confidence. The choice of method should always be guided by the specific requirements of the study and the intended use of the data.[2][3][4]
References
- 1. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ema.europa.eu [ema.europa.eu]
A Comparative Guide to 3-Ethylaniline-d5 and ¹³C-labeled 3-Ethylaniline as Internal Standards in Mass Spectrometry
For researchers and professionals in drug development and analytical chemistry, the accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards (SIL-ISs) in mass spectrometry is a widely accepted practice to correct for variability during sample preparation and analysis.[1][2] This guide provides an objective comparison between two common types of SIL-ISs for 3-ethylaniline: the deuterated analog, 3-Ethylaniline-d5, and the carbon-13 enriched version, ¹³C-labeled 3-Ethylaniline.
Fundamental Differences in Isotopic Labeling
The choice between a deuterium (²H or D) and a carbon-13 (¹³C) labeled internal standard can significantly impact analytical accuracy and method robustness. While both serve to mimic the behavior of the unlabeled analyte, their physicochemical properties are not identical.
-
This compound (Deuterated): In this analog, five hydrogen atoms on the aromatic ring are replaced with deuterium. Deuterated standards are often more readily available and can be less expensive to synthesize.[3] However, the increased mass from deuterium can sometimes lead to slight differences in chromatographic retention times compared to the native analyte.[4][5] Furthermore, deuterium atoms, particularly if located on exchangeable sites (like -NH or -OH groups), can be susceptible to back-exchange with hydrogen from the solvent or matrix, compromising quantitative accuracy.[5][6][7] While placing deuterium on stable, non-exchangeable positions minimizes this risk, the potential for isotopic instability should be carefully evaluated.[6][8]
-
¹³C-labeled 3-Ethylaniline: This internal standard incorporates ¹³C atoms into the carbon skeleton of the molecule. ¹³C-labeled standards are generally considered the gold standard for isotope dilution mass spectrometry.[4][9] This is because the ¹³C label is metabolically stable and not susceptible to chemical exchange.[6][10] As a result, ¹³C-labeled internal standards have nearly identical chemical and physical properties to their unlabeled counterparts, ensuring they co-elute during chromatography and experience the same degree of ionization suppression or enhancement in the mass spectrometer.[6][11] This co-elution is optimal for correcting matrix effects and improving the accuracy and precision of quantification.[6][12] The primary drawback of ¹³C-labeled standards is often their higher cost and more complex synthesis.[9]
Comparative Performance Data
The following table summarizes the expected performance characteristics of this compound and ¹³C-labeled 3-Ethylaniline in a typical bioanalytical liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay. The data is representative of general findings when comparing deuterated and ¹³C-labeled standards.
| Parameter | This compound | ¹³C-labeled 3-Ethylaniline | Rationale for Performance |
| Chromatographic Co-elution with Analyte | Partial to complete separation may occur | Complete co-elution | The larger relative mass difference between D and H can lead to slight changes in physicochemical properties, affecting chromatographic retention. ¹³C has a minimal effect on retention.[4][5] |
| Isotopic Stability | Moderate to High (dependent on label position) | Very High | Deuterium labels can be prone to exchange with protons from the solvent, especially if not placed on chemically inert positions. ¹³C labels are integrated into the carbon backbone and are not exchangeable.[6][7] |
| Correction for Matrix Effects | Good to Excellent | Excellent | Incomplete co-elution can lead to differential ion suppression between the analyte and the deuterated standard, potentially introducing bias. Complete co-elution of the ¹³C standard ensures it experiences the same matrix effects as the analyte.[5] |
| Accuracy (% Bias) | < 15% (can be higher with significant chromatographic shift) | < 5% | The superior stability and co-elution of ¹³C-labeled standards generally lead to higher accuracy.[12] |
| Precision (%RSD) | < 10% | < 5% | More consistent correction for experimental variability results in improved precision. |
| Relative Cost | Lower | Higher | The synthesis of ¹³C-labeled compounds is often more complex and costly than deuteration.[3][9] |
Experimental Protocol: Quantification of 3-Ethylaniline in Human Plasma by LC-MS/MS
This protocol outlines a standard procedure for the analysis of 3-ethylaniline in a biological matrix, employing a stable isotope-labeled internal standard.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (either this compound or ¹³C-labeled 3-Ethylaniline at 1 µg/mL in methanol).
-
Vortex mix for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer 200 µL of the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: UHPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, return to 10% B and re-equilibrate for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions:
-
3-Ethylaniline: To be determined (e.g., Q1: 122.1 m/z -> Q3: 106.1 m/z)
-
This compound: To be determined (e.g., Q1: 127.1 m/z -> Q3: 111.1 m/z)
-
¹³C-labeled 3-Ethylaniline (assuming 6 ¹³C atoms): To be determined (e.g., Q1: 128.1 m/z -> Q3: 112.1 m/z)
-
3. Data Analysis
-
Quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing it against a calibration curve prepared in the same matrix.
Visualizations
References
- 1. cerilliant.com [cerilliant.com]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ukisotope.com [ukisotope.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Using 13C-labeled Standards and ID-HRMS for Low-Level PAH Determination in Water and Tissue Samples [isotope.com]
- 11. foodriskmanagement.com [foodriskmanagement.com]
- 12. Suitability of a fully 13C isotope labeled internal standard for the determination of the mycotoxin deoxynivalenol by LC-MS/MS without clean up - PubMed [pubmed.ncbi.nlm.nih.gov]
The Gold Standard in Bioanalysis: A Comparative Guide to Quantification Using 3-Ethylaniline-d5
In the landscape of drug development and clinical research, the precise and accurate quantification of analytes in complex biological matrices is paramount. For the analysis of 3-Ethylaniline, a key intermediate and potential impurity in pharmaceutical manufacturing, the choice of an appropriate internal standard is critical to ensure data integrity. This guide provides a comprehensive comparison of 3-Ethylaniline-d5, a stable isotope-labeled (SIL) internal standard, with alternative standards, supported by established analytical principles and representative experimental data.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1] Their use is recommended by regulatory agencies for bioanalytical method validation due to their ability to effectively compensate for variations in sample preparation, matrix effects, and instrument response.[1] this compound, being structurally identical to the analyte of interest with the exception of isotopic substitution, co-elutes chromatographically and experiences similar ionization efficiency and potential suppression or enhancement. This leads to a more accurate and precise quantification compared to other types of internal standards.[2]
Comparative Analysis of Internal Standards
The selection of an internal standard is a critical step in the development of robust quantitative bioanalytical methods. The ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, from extraction to detection. Here, we compare the performance of this compound with a common alternative, a structural analog internal standard.
| Parameter | This compound (Stable Isotope Labeled) | Structural Analog IS (e.g., 2-Ethylaniline) | Rationale |
| Accuracy | High (typically 95-105% of the nominal concentration) | Moderate to High (can be variable, typically 85-115%) | Co-elution and identical chemical properties of the SIL minimize variability from matrix effects and recovery. Structural analogs may have different extraction recoveries and ionization efficiencies.[1] |
| Precision | High (RSD < 15%) | Moderate (RSD can be > 15%) | The ability to correct for run-to-run variations in the MS response is superior with a co-eluting SIL.[2] |
| Matrix Effect | Effectively corrects for matrix-induced ion suppression or enhancement. | Partial correction; differences in ionization characteristics can lead to inaccurate results. | As the SIL and analyte are chemically identical, they are equally affected by matrix components. |
| Recovery | Accurately tracks the recovery of the analyte during sample preparation. | May have different recovery rates, leading to quantification errors. | Similar physicochemical properties ensure that the SIL and analyte behave similarly during extraction. |
| Selectivity | High, due to the mass difference between the analyte and the IS. | High, provided it is chromatographically resolved from the analyte and interferences. | The mass spectrometer can easily distinguish between the analyte and its deuterated counterpart. |
| Cost & Availability | Generally higher cost and may require custom synthesis. | Lower cost and more readily available. | The synthesis of isotopically labeled compounds is more complex. |
Experimental Data: Performance of this compound
While a direct head-to-head comparison study for 3-Ethylaniline was not found in the public domain, the following table summarizes typical validation parameters for a bioanalytical method using a deuterated internal standard for an aromatic amine, which is representative of the expected performance of this compound.
| Validation Parameter | Acceptance Criteria | Typical Performance with this compound |
| Linearity (r²) | ≥ 0.99 | > 0.995 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | -5% to +5% |
| Precision (% RSD) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10 | Analyte- and matrix-dependent, typically in the low ng/mL range. |
| Recovery (%) | Consistent, precise, and reproducible | > 85% |
| Matrix Factor | CV ≤ 15% | < 10% |
These values are representative of typical bioanalytical method validation results for small molecules using a stable isotope-labeled internal standard and are intended for illustrative purposes.
Experimental Protocol: Quantification of 3-Ethylaniline in Human Plasma
This section outlines a representative experimental protocol for the quantification of 3-Ethylaniline in human plasma using this compound as an internal standard, employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
1. Sample Preparation (Solid-Phase Extraction)
-
Spiking: To 100 µL of human plasma, add 10 µL of this compound internal standard working solution (e.g., 100 ng/mL in methanol).
-
Pre-treatment: Add 200 µL of 0.1 M zinc sulfate to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.
-
Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
3-Ethylaniline: Precursor ion > Product ion (to be determined during method development)
-
This compound: Precursor ion > Product ion (to be determined during method development)
-
3. Method Validation
The method should be validated according to regulatory guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.
Visualizing the Workflow
The following diagrams illustrate the key processes involved in the quantification of 3-Ethylaniline using a stable isotope-labeled internal standard.
Caption: A streamlined workflow for the quantification of 3-Ethylaniline in plasma.
Caption: The logic of using a stable isotope-labeled internal standard for accurate quantification.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of 3-Ethylaniline in biological matrices. Its ability to accurately correct for variations inherent in the analytical process, particularly matrix effects, results in superior accuracy and precision compared to structural analogs. While the initial cost may be higher, the integrity and reliability of the data generated justify its use in regulated bioanalysis, ensuring confidence in pharmacokinetic and toxicokinetic assessments during drug development.
References
The Gold Standard in Quantitative Analysis: A Comparison of Calibration Curves for 3-Ethylaniline using 3-Ethylaniline-d5
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative analysis, the choice of internal standard is paramount. This guide provides a comparative overview of analytical methodologies for the quantification of 3-Ethylaniline, with a focus on the superior performance achieved using its deuterated stable isotope-labeled internal standard, 3-Ethylaniline-d5.
In analytical chemistry, particularly in chromatographic and mass spectrometric techniques, the use of an internal standard (IS) is crucial for correcting variations in sample preparation, injection volume, and instrument response. While various compounds can serve as internal standards, the ideal IS is a stable isotope-labeled (SIL) version of the analyte. This compound, with five deuterium atoms replacing hydrogen atoms on the ethyl group, is the quintessential internal standard for 3-Ethylaniline analysis. Its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most accurate correction for any potential variability.
Linearity and Range of Calibration: A Comparative Overview
The linearity of a calibration curve, typically evaluated by the coefficient of determination (R²), demonstrates the direct proportionality between the concentration of an analyte and the instrument's response. The range of the curve, defined by the Lower Limit of Quantification (LLOQ) and the Upper Limit of Quantification (ULOQ), establishes the boundaries within which the analytical method is accurate and precise.
When employing this compound as an internal standard in a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, the resulting calibration curve for 3-Ethylaniline is expected to exhibit exceptional linearity and a wide dynamic range. This is because the SIL IS effectively compensates for matrix effects and fluctuations in instrument performance.
Below is a table comparing the expected performance of a calibration curve for 3-Ethylaniline using this compound as an internal standard versus a method using a structurally similar, but not isotopically labeled, internal standard (e.g., 4-Ethylaniline).
| Parameter | Method with this compound (LC-MS/MS) | Method with Alternative IS (e.g., 4-Ethylaniline) (LC-UV/MS) |
| Linearity (R²) | > 0.999 | 0.995 - 0.999 |
| Range (LLOQ - ULOQ) | 0.1 ng/mL - 1000 ng/mL | 10 ng/mL - 5000 ng/mL |
| Precision (%RSD) | < 5% | < 15% |
| Accuracy (%Recovery) | 95% - 105% | 85% - 115% |
Experimental Protocols
Key Experiment: Generation of a Calibration Curve for 3-Ethylaniline using this compound by LC-MS/MS
1. Preparation of Standard Solutions:
-
Primary Stock Solutions: Prepare individual stock solutions of 3-Ethylaniline and this compound in methanol at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of 3-Ethylaniline by serial dilution of the primary stock solution to cover the desired calibration range (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound at a constant concentration (e.g., 100 ng/mL) in the same diluent.
2. Sample Preparation:
-
To a set of clean vials, add a fixed volume of each 3-Ethylaniline working standard solution.
-
To each vial, add a fixed volume of the this compound internal standard spiking solution.
-
The final volume in each vial is brought up with the diluent (e.g., methanol/water, 50:50 v/v).
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation of 3-Ethylaniline from potential interferences.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
3-Ethylaniline: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be determined by infusion).
-
This compound: Precursor ion (Q1) m/z → Product ion (Q3) m/z (specific transition to be determined by infusion, expected to be +5 Da from the native compound).
-
-
4. Data Analysis:
-
For each calibration point, calculate the peak area ratio of the 3-Ethylaniline MRM transition to the this compound MRM transition.
-
Plot the peak area ratio (y-axis) against the concentration of 3-Ethylaniline (x-axis).
-
Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).
Visualizing the Workflow
The following diagrams illustrate the logical workflow for generating a calibration curve and the signaling pathway in the mass spectrometer.
Caption: Workflow for Calibration Curve Generation.
The Gold Standard for Accuracy: Cross-Validation of Analytical Methods Using 3-Ethylaniline-d5
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. When quantifying analytes in complex matrices, the choice of internal standard is a critical factor that can significantly impact data quality. This guide provides an objective comparison of analytical methods for 3-Ethylaniline, with a focus on the superior performance achieved through the use of its deuterated analogue, 3-Ethylaniline-d5, as an internal standard.
The use of a stable isotope-labeled internal standard, such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry. This is because its physicochemical properties are nearly identical to the analyte of interest, 3-Ethylaniline. This similarity ensures that it behaves in the same manner during sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
The Imperative of Cross-Validation
Cross-validation is a critical process in analytical method development, particularly when comparing results between different analytical techniques (e.g., LC-MS/MS vs. GC-MS) or when transferring a method between laboratories.[1][2] It serves to demonstrate the equivalency and reliability of the data generated. The use of a robust internal standard like this compound is fundamental to a successful cross-validation, as it minimizes method-induced variability and provides a stable reference point for comparison.
Performance Comparison: With and Without this compound
To illustrate the impact of using a deuterated internal standard, we present a comparative summary of validation parameters for the quantification of 3-Ethylaniline. The data is representative of what can be expected when comparing a method using this compound as an internal standard against a method that either uses a non-isotopic internal standard or no internal standard at all. Isotope dilution mass spectrometry is a common technique for the analysis of aromatic amines in biological samples such as urine.[1][2]
Table 1: Comparison of Key Validation Parameters
| Validation Parameter | Method with this compound (LC-MS/MS) | Method without Deuterated IS (LC-UV) |
| Linearity (R²) | > 0.999 | 0.990 - 0.998 |
| Accuracy (% Bias) | ± 5% | ± 15% |
| Precision (%RSD) | < 5% | < 15% |
| Limit of Quantification (LOQ) | 0.1 ng/mL | 5 ng/mL |
| Matrix Effect | Minimal (< 5%) | Significant (15-30%) |
| Recovery | Consistent and Corrected | Variable (60-90%) |
Experimental Protocols
Method 1: LC-MS/MS with this compound Internal Standard
This method represents the state-of-the-art for the sensitive and selective quantification of 3-Ethylaniline. An application note for the determination of 22 primary aromatic amines using LC/MS/MS utilizes aniline-d5 as an internal standard, a close structural analog to 3-ethylaniline.[3]
Sample Preparation:
-
To 1 mL of the sample (e.g., plasma, urine), add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Perform a liquid-liquid extraction with 5 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes and centrifuge at 4000 rpm for 10 minutes.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC[3]
-
Column: Agilent InfinityLab Poroshell 120 PFP[3]
-
Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Mass Spectrometer: Agilent 6470A Triple Quadrupole LC/MS[3]
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
Transitions:
-
3-Ethylaniline: Precursor ion > Product ion (specific m/z values)
-
This compound: Precursor ion > Product ion (specific m/z values reflecting the mass difference)
-
Method 2: LC-UV without Deuterated Internal Standard
This method, while less sensitive and specific, can be used for screening purposes.
Sample Preparation:
-
To 1 mL of the sample, add a non-isotopic internal standard (e.g., a structurally similar aromatic amine).
-
Perform solid-phase extraction (SPE) using a C18 cartridge.
-
Elute the analyte and internal standard with methanol.
-
Evaporate the eluate and reconstitute in the mobile phase.
LC-UV Conditions:
-
LC System: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column.
-
Mobile Phase: Isocratic mixture of acetonitrile and water.
-
Detection: UV absorbance at a wavelength appropriate for 3-Ethylaniline.
Visualizing the Workflow and Logic
To better understand the processes involved, the following diagrams illustrate the logical workflow of analytical method cross-validation and the rationale behind using a deuterated internal standard.
Caption: Workflow for cross-validation of two analytical methods.
Caption: Rationale for using a deuterated internal standard.
Conclusion
The use of this compound as an internal standard provides a significant improvement in the accuracy, precision, and robustness of analytical methods for the quantification of 3-Ethylaniline. While methods without a deuterated internal standard may be suitable for preliminary screening, for definitive quantitative results that are reliable and reproducible, the isotope dilution technique is unequivocally superior. For researchers and professionals in drug development, adopting this approach is a crucial step towards ensuring data integrity and making sound scientific decisions. The analysis of aromatic amines in various matrices is often accomplished using gas chromatography-mass spectrometry (GC-MS).[4]
References
- 1. High-throughput and sensitive analysis of urinary heterocyclic aromatic amines using isotope-dilution liquid chromatography-tandem mass spectrometry and robotic sample preparation system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. agilent.com [agilent.com]
- 4. epa.gov [epa.gov]
The Decisive Advantage: 3-Ethylaniline-d5 as a Deuterated Internal Standard in Quantitative Analysis
In the landscape of modern analytical chemistry, particularly within drug development and clinical research, the pursuit of precision and accuracy in quantitative assays is paramount. The use of an internal standard is a fundamental practice to control for variability in analytical procedures. However, the choice of internal standard can significantly impact the reliability of results. This guide provides a comprehensive comparison of the advantages of using a deuterated internal standard, specifically 3-Ethylaniline-d5, over non-deuterated alternatives, supported by representative experimental data and detailed protocols.
The Gold Standard: Why Deuterated Internal Standards Excel
Stable isotope-labeled internal standards (SIL-IS), such as this compound, are considered the gold standard in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes (e.g., deuterium, ¹³C, ¹⁵N).[3] This near-identical physicochemical nature is the cornerstone of their superior performance compared to structural analogue internal standards, which are different chemical compounds chosen for their structural similarity to the analyte.
The primary advantage of a deuterated internal standard like this compound lies in its ability to more accurately compensate for various sources of error throughout the analytical workflow.[3][4] These include variations in sample extraction, injection volume inconsistencies, and, most critically, matrix effects.[4] Matrix effects, the suppression or enhancement of ionization of the analyte by co-eluting compounds from the sample matrix, are a major source of inaccuracy in LC-MS/MS assays.[4][5] Because a deuterated internal standard co-elutes with the analyte and experiences the same ionization effects, it provides a more reliable normalization, leading to significantly improved precision and accuracy.[1][5]
Performance Comparison: this compound vs. a Structural Analogue
To illustrate the performance difference, we present a comparative analysis based on typical validation data for the quantification of 3-Ethylaniline. The following tables summarize the expected performance metrics when using this compound versus a hypothetical, structurally similar but non-deuterated internal standard (e.g., 4-Ethylaniline).
Table 1: Comparison of Precision and Accuracy
| Parameter | This compound (Deuterated IS) | Structural Analogue IS (Non-Deuterated) |
| Intra-day Precision (%RSD) | ||
| Low QC (5 ng/mL) | ≤ 5% | ≤ 15% |
| Mid QC (50 ng/mL) | ≤ 4% | ≤ 12% |
| High QC (200 ng/mL) | ≤ 3% | ≤ 10% |
| Inter-day Precision (%RSD) | ||
| Low QC (5 ng/mL) | ≤ 6% | ≤ 18% |
| Mid QC (50 ng/mL) | ≤ 5% | ≤ 15% |
| High QC (200 ng/mL) | ≤ 4% | ≤ 13% |
| Accuracy (% Bias) | ||
| Low QC (5 ng/mL) | ± 5% | ± 15% |
| Mid QC (50 ng/mL) | ± 4% | ± 12% |
| High QC (200 ng/mL) | ± 3% | ± 10% |
Data is representative and compiled from typical validation results for aromatic amine analysis using deuterated and non-deuterated internal standards.[1][6][7]
Table 2: Comparison of Recovery and Matrix Effect
| Parameter | This compound (Deuterated IS) | Structural Analogue IS (Non-Deuterated) |
| Extraction Recovery (%) | 85 - 95% (Analyte and IS closely track) | 70 - 90% (Potential for differential recovery) |
| Matrix Effect (% Ion Suppression/Enhancement) | Compensated (Analyte and IS equally affected) | Unpredictable (Differential matrix effects) |
| Linearity (r²) | ≥ 0.998 | ≥ 0.990 |
Data is representative and compiled from typical validation results for aromatic amine analysis.[1][6][7]
Experimental Protocols
The following are detailed experimental protocols for the quantitative analysis of 3-Ethylaniline in human plasma using either this compound or a structural analogue as the internal standard.
Method 1: Using this compound as Internal Standard
1. Sample Preparation:
-
To 100 µL of human plasma, add 10 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
-
Inject 5 µL onto the LC-MS/MS system.
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.
-
Column: Agilent InfinityLab Poroshell 120 PFP, 2.1 × 150 mm, 2.7 µm.[8]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start at 10% B, ramp to 90% B over 5 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
MS System: Agilent 6470A Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions:
-
3-Ethylaniline: Precursor ion > Product ion (specific m/z values to be optimized).
-
This compound: Precursor ion > Product ion (specific m/z values to be optimized).
-
Method 2: Using a Structural Analogue (e.g., 4-Ethylaniline) as Internal Standard
The sample preparation and LC-MS/MS conditions would be similar to Method 1, with the key difference being the internal standard used and the corresponding MRM transition.
-
Internal Standard: 10 µL of 4-Ethylaniline solution (1 µg/mL in methanol).
-
MRM Transitions:
-
3-Ethylaniline: Precursor ion > Product ion.
-
4-Ethylaniline: Precursor ion > Product ion.
-
Visualizing the Workflow and Rationale
The following diagrams illustrate the analytical workflow and the logical relationship behind the superiority of a deuterated internal standard.
Conclusion
References
- 1. scispace.com [scispace.com]
- 2. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cerilliant.com [cerilliant.com]
- 4. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 5. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of Analytical Conditions for a Rapid Determination of Aniline in Environmental Water by Liquid Chromatography/Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. agilent.com [agilent.com]
A Head-to-Head Battle of Internal Standards: 3-Ethylaniline-d5 versus a Structural Analog in Bioanalysis
For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative bioanalytical methods are paramount. A critical component of these methods, particularly in liquid chromatography-mass spectrometry (LC-MS), is the internal standard (IS). The choice of IS can significantly impact data quality, with stable isotope-labeled (SIL) internal standards generally preferred over structural analogs. This guide provides an objective comparison of 3-Ethylaniline-d5, a SIL IS, against a hypothetical yet representative structural analog, 3,5-Dimethylaniline, for the quantitative analysis of a target analyte, 3-Ethylaniline.
Internal standards are essential in LC-MS/MS applications to correct for variability during sample preparation and analysis.[1] An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, chromatography, and ionization.[2] While both SIL and structural analog internal standards aim to achieve this, their performance can differ significantly.
This comparison will delve into the theoretical performance of this compound and 3,5-Dimethylaniline as internal standards for the analysis of 3-Ethylaniline in human plasma. The experimental data presented is based on expected outcomes derived from established principles of bioanalytical method validation.
The Gold Standard: Stable Isotope-Labeled Internal Standards
A stable isotope-labeled internal standard, such as this compound, is considered the "gold standard" in quantitative mass spectrometry.[3] In this type of IS, one or more atoms of the analyte are replaced with their heavier stable isotopes (e.g., deuterium, ¹³C, ¹⁵N). This results in a compound that is chemically identical to the analyte, ensuring that it co-elutes chromatographically and experiences the same matrix effects and ionization efficiency.[2] The mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The Practical Alternative: Structural Analog Internal Standards
When a SIL IS is not available or is cost-prohibitive, a structural analog may be used.[2] A structural analog is a compound with a chemical structure similar to the analyte but with a different molecular weight.[1] For this comparison, we will consider 3,5-Dimethylaniline as a structural analog for 3-Ethylaniline. While structurally similar, differences in physicochemical properties can lead to variations in extraction recovery, chromatographic retention, and ionization response compared to the analyte.
Experimental Workflow Overview
The following diagram illustrates a typical workflow for a bioanalytical method using an internal standard for the quantification of an analyte in a biological matrix.
Figure 1. A generalized experimental workflow for quantitative bioanalysis using an internal standard.
Comparative Performance Data
The following tables summarize the expected performance data for this compound and 3,5-Dimethylaniline as internal standards in the quantification of 3-Ethylaniline.
Table 1: Method Validation Parameters
| Parameter | This compound (SIL IS) | 3,5-Dimethylaniline (Analog IS) | Acceptance Criteria |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Bias) | ± 5% | ± 15% | Within ± 15% (± 20% at LLOQ) |
| Precision (% CV) | < 5% | < 15% | ≤ 15% (≤ 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-noise ratio ≥ 10 |
Table 2: Matrix Effect and Recovery
| Parameter | This compound (SIL IS) | 3,5-Dimethylaniline (Analog IS) | Ideal Outcome |
| Matrix Factor (MF) | 0.98 - 1.02 | 0.85 - 1.15 | Close to 1 |
| Recovery (%) | 85 ± 5% | 70 ± 15% | Consistent and reproducible |
| Internal Standard Normalized Recovery | Highly Consistent | Variable | Consistent across batches |
Discussion of Performance Differences
The data presented in the tables highlight the superior performance expected from the stable isotope-labeled internal standard, this compound.
-
Accuracy and Precision: Due to its identical chemical nature, this compound is expected to more effectively compensate for variations in sample preparation and instrument response, leading to higher accuracy and precision.[2] The structural analog, 3,5-Dimethylaniline, may exhibit different extraction efficiencies and ionization responses, resulting in greater variability.
-
Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting compounds from the biological matrix, are a significant challenge in bioanalysis.[4] As this compound co-elutes with the analyte, it experiences the same matrix effects and provides more reliable correction.[3] The structural analog, having different chromatographic behavior, may not effectively compensate for these effects.
-
Recovery: While the absolute recovery of the internal standard is less critical than its consistency, the similar physicochemical properties of the SIL IS ensure that its recovery closely tracks that of the analyte across different samples and batches. The recovery of the structural analog may be more variable and less representative of the analyte's recovery.
Logical Relationship for Internal Standard Selection
The decision-making process for selecting an appropriate internal standard involves considering several factors, with the goal of achieving the most accurate and robust analytical method.
Figure 2. Decision pathway for internal standard selection in bioanalysis.
Detailed Experimental Protocols
The following are hypothetical but representative experimental protocols for the analysis of 3-Ethylaniline in human plasma using either this compound or 3,5-Dimethylaniline as the internal standard.
1. Sample Preparation: Liquid-Liquid Extraction
-
To 100 µL of human plasma, add 10 µL of the internal standard working solution (either this compound or 3,5-Dimethylaniline at 100 ng/mL in methanol).
-
Vortex for 10 seconds.
-
Add 50 µL of 0.1 M sodium hydroxide and vortex for 10 seconds.
-
Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 2 minutes.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).
2. LC-MS/MS Conditions
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start at 10% B, ramp to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
MRM Transitions:
-
3-Ethylaniline: Q1: 122.1 -> Q3: 106.1
-
This compound: Q1: 127.1 -> Q3: 111.1
-
3,5-Dimethylaniline: Q1: 122.1 -> Q3: 107.1
-
Note: The MRM transition for 3,5-Dimethylaniline is chosen to be different from the analyte to ensure specificity, although they share the same precursor ion mass. Chromatographic separation is crucial in this case.
Conclusion
While a structural analog internal standard can be a viable option when a stable isotope-labeled version is unavailable, this comparative guide underscores the superior performance of a SIL IS like this compound. The chemical and physical similarity of a SIL IS to the analyte provides more effective compensation for analytical variability, leading to more accurate, precise, and reliable data. For drug development and other regulated bioanalytical work, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality.
References
- 1. cerilliant.com [cerilliant.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
Establishing Analytical Method Robustness with 3-Ethylaniline-d5: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of how to establish the robustness of an analytical method using 3-Ethylaniline-d5 as an internal standard. Robustness testing is a critical component of method validation, ensuring that the method remains reliable under minor, deliberate variations in its parameters. The use of a stable isotope-labeled internal standard, such as this compound, is a key strategy to achieve high-quality, reproducible results, particularly in sensitive analytical techniques like liquid chromatography-mass spectrometry (LC-MS).
The Role of this compound in Robustness Testing
This compound is a deuterated form of 3-Ethylaniline. In mass spectrometry-based assays, using a stable isotope-labeled (SIL) internal standard is considered the gold standard.[1] This is because the physical and chemical properties of a SIL internal standard are nearly identical to the analyte of interest. Consequently, it experiences similar effects from variations in sample preparation, chromatography, and ionization, allowing for accurate correction of the analyte's signal. This intrinsic ability to track and compensate for variability is what makes this compound an excellent choice for establishing the robustness of an analytical method for 3-Ethylaniline.
Comparison with Alternative Internal Standards
While SIL internal standards are preferred, other types of internal standards, such as structural analogs, can also be used. The choice of internal standard can significantly impact the outcome of an analytical assay.
| Internal Standard Type | Advantages | Disadvantages |
| This compound (SIL) | - Co-elutes with the analyte, providing the best compensation for matrix effects and instrumental variability.[1] - High accuracy and precision. - Minimizes the impact of ion suppression or enhancement in LC-MS.[1] | - Can be more expensive than other options. - Not always commercially available for all analytes. |
| Structural Analog | - More readily available and often less expensive than SIL standards. - Can provide adequate compensation if chosen carefully. | - May not co-elute perfectly with the analyte, leading to differential matrix effects. - Differences in physicochemical properties can lead to variations in extraction recovery and instrument response. |
| No Internal Standard | - Simplest approach. | - Highly susceptible to variations in sample preparation and instrument performance. - Generally not suitable for quantitative analysis in complex matrices. |
Experimental Protocol for Robustness Testing
The following is a generalized protocol for assessing the robustness of an LC-MS method for the quantification of 3-Ethylaniline using this compound as an internal standard.
Preparation of Standard and Quality Control (QC) Samples
Sample Preparation
LC-MS/MS Analysis
Robustness Parameters and Variations
| Parameter | Nominal Condition | Variation 1 | Variation 2 |
| Mobile Phase pH | 4.5 | 4.3 | 4.7 |
| Organic Modifier (%) | 40% Acetonitrile | 38% Acetonitrile | 42% Acetonitrile |
| Column Temperature (°C) | 35 | 33 | 37 |
| Flow Rate (mL/min) | 0.4 | 0.38 | 0.42 |
Data Analysis
Illustrative Robustness Data
The following tables present hypothetical data to demonstrate how the results of a robustness study would be summarized.
Table 1: Effect of Mobile Phase pH on the Quantification of 3-Ethylaniline using this compound
| QC Level (ng/mL) | pH 4.3 (%RSD, %Bias) | pH 4.5 (Nominal) (%RSD, %Bias) | pH 4.7 (%RSD, %Bias) |
| Low (10) | 2.5, -1.8 | 2.1, -0.5 | 2.8, 1.2 |
| Mid (100) | 1.9, -0.9 | 1.5, 0.2 | 2.2, 0.8 |
| High (500) | 1.2, -0.5 | 1.0, 0.1 | 1.5, 0.4 |
Table 2: Comparison of Internal Standards under Varying Column Temperature
| QC Level (ng/mL) | This compound (33°C) (%RSD, %Bias) | Structural Analog (33°C) (%RSD, %Bias) | This compound (37°C) (%RSD, %Bias) | Structural Analog (37°C) (%RSD, %Bias) |
| Low (10) | 2.7, -2.1 | 5.8, -8.5 | 2.9, 1.5 | 6.2, 9.1 |
| Mid (100) | 2.0, -1.2 | 4.5, -6.2 | 2.3, 1.0 | 5.1, 7.5 |
| High (500) | 1.4, -0.8 | 3.1, -4.8 | 1.6, 0.6 | 3.5, 5.2 |
Note: The data in these tables are for illustrative purposes only and do not represent actual experimental results.
Visualizing the Workflow and Logic
The following diagrams, created using the DOT language, illustrate the experimental workflow for robustness testing and the logical relationship of using a SIL internal standard.
Caption: Experimental workflow for robustness testing.
Caption: Logic of using a SIL internal standard.
References
Safety Operating Guide
Proper Disposal of 3-Ethylaniline-d5: A Step-by-Step Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling 3-Ethylaniline-d5 must adhere to strict disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, aligning with safety data sheet (SDS) recommendations and general best practices for handling aromatic amines. The deuterated form (d5) does not significantly alter the chemical's hazardous properties; therefore, the disposal protocol is identical to that of non-deuterated 3-Ethylaniline.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[2]
Quantitative Data Summary
The following table summarizes key quantitative data for 3-Ethylaniline, which is essential for understanding its physical properties and potential hazards.
| Property | Value | Reference |
| Melting Point | -8 °C / 17.6 °F | [3] |
| Boiling Point | 212 °C / 413.6 °F | [3] |
| Flash Point | 85 °C / 185 °F | [3] |
| Density | 0.975 g/mL at 25 °C | [1] |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through an approved hazardous waste disposal company.[1][3] Do not dispose of this chemical down the drain, as it is harmful to aquatic life.
Liquid Waste Disposal
-
Segregate Waste: Designate a specific, clearly labeled, and sealed container for this compound liquid waste. This container should be made of a compatible material (e.g., glass or polyethylene). Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Container Labeling: The waste container must be labeled "Hazardous Waste: 3-Ethylaniline" and include the appropriate hazard symbols (e.g., toxic, harmful to the environment).
-
Secure Storage: Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste accumulation area, away from incompatible materials such as acids and strong oxidizing agents.[3]
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the collection and proper disposal of the waste.
Solid Waste Disposal (Contaminated Materials)
-
Segregation: Any materials that have come into contact with this compound, such as absorbent pads used for spills, contaminated gloves, and empty containers, must be treated as hazardous waste.
-
Spill Cleanup: In the event of a small spill, absorb the liquid with an inert material like sand, silica gel, or a universal binder.[3]
-
Packaging: Place all contaminated solid materials into a sealed, leak-proof bag or container. This container must also be clearly labeled as "Hazardous Waste: 3-Ethylaniline Contaminated Debris."
-
Disposal of Empty Containers: The first rinse of an empty this compound container must be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses should be collected. After thorough rinsing, the container can be disposed of according to your institution's guidelines for decontaminated labware.
-
Arrange for Pickup: Dispose of the container of contaminated solids through your institution's hazardous waste program.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific waste disposal guidelines and safety protocols.
References
Personal protective equipment for handling 3-Ethylaniline-d5
Essential Safety and Handling Guide for 3-Ethylaniline-d5
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure the safe handling of this compound and to minimize risks to personnel and the environment.
Chemical and Physical Properties [1][2][3]
| Property | Value |
| Molecular Formula | C8H6D5N |
| Molecular Weight | 126.21 g/mol (approx.) |
| Appearance | Brown liquid |
| Boiling Point | 212 °C / 413.6 °F |
| Melting Point | -8 °C / 17.6 °F |
| Flash Point | 85 °C / 185 °F |
| Density | 0.975 g/mL at 25 °C |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is a combustible liquid and is considered hazardous.[1] It is essential to use appropriate personal protective equipment (PPE) to minimize exposure.[4][5]
Recommended Personal Protective Equipment [1][4][5][6][7][8]
| PPE Category | Item | Specifications |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear tightly fitting safety goggles that conform to EN 166 (EU) or NIOSH (US) standards.[8] A face shield is recommended when there is a risk of splashing.[6][7] |
| Skin Protection | Chemical-Resistant Gloves | Handle with gloves. Nitrile, neoprene, or other resistant gloves are suitable.[5] Inspect gloves before use and dispose of them properly after handling. |
| Protective Clothing | Wear a flame-resistant lab coat and ensure it is buttoned to cover as much skin as possible.[6][8] | |
| Footwear | Closed-toe shoes are mandatory.[6] Chemical-resistant boots are recommended where splashing is a risk.[5][7] | |
| Respiratory Protection | Respirator | Use a respirator if working in a poorly ventilated area or if engineering controls are not sufficient to maintain exposure below permissible limits.[4][6] A type ABEK (EN14387) respirator filter is recommended. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Ensure the supplier's label and hazard warnings are clearly visible.
-
Verify that the Safety Data Sheet (SDS) for 3-Ethylaniline is readily available. While a specific SDS for the d5 version may not be available, the SDS for the parent compound provides essential safety information.
2. Storage:
-
Store in a well-ventilated, cool, and dry place away from heat, sparks, open flames, and hot surfaces.[1]
-
Keep the container tightly closed.[1]
-
Store away from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[1]
-
The storage area should be clearly marked with the appropriate hazard signs.
3. Dispensing and Use:
-
All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][4]
-
Ensure all necessary PPE is worn before handling the chemical.
-
Ground and bond the container and receiving equipment to prevent static discharge.[8]
-
Use non-sparking tools.[8]
-
Wash hands thoroughly after handling.[1]
4. Emergency Procedures:
-
In case of skin contact: Immediately take off all contaminated clothing. Rinse the skin with plenty of water.[1]
-
In case of eye contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do.[1]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Call a poison center or doctor if you feel unwell.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Immediately call a poison center or doctor.[1]
-
In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[1] Vapors are heavier than air and may spread along floors, and can form explosive mixtures with air on intense heating.
Disposal Plan
1. Waste Collection:
-
Collect all waste containing this compound, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.
2. Waste Treatment and Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[1]
-
Do not dispose of down the drain or into the environment.
-
For spills, absorb with an inert material such as sand, silica gel, or universal binder and collect for disposal.[1]
-
Incineration is the preferred method for the disposal of this type of chemical waste.[9]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. 3-Ethylaniline | C8H11N | CID 11475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-ETHYLANILINE | 587-02-0 [chemicalbook.com]
- 4. diplomatacomercial.com [diplomatacomercial.com]
- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. hsa.ie [hsa.ie]
- 8. 3-Ethynylaniline SDS, 54060-30-9 Safety Data Sheets - ECHEMI [echemi.com]
- 9. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
